3-Bromo-5-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUDGIATDPECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660197 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-64-0 | |
| Record name | B-[3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-(trifluoromethyl)phenylboronic acid, a critical building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the primary synthetic strategies, detailed experimental protocols, and critical insights into process optimization. We will explore two core methodologies: the classic organometallic approach via Grignard or organolithium reagents and the more contemporary palladium-catalyzed Miyaura borylation. The guide emphasizes the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for successful synthesis, purification, and characterization.
Introduction: The Significance of a Trifluoromethylated Arylboronic Acid
This compound (CAS 913835-64-0) is a synthetically versatile bifunctional reagent.[1][2] Its structure, featuring a boronic acid moiety, a bromine atom, and an electron-withdrawing trifluoromethyl (CF₃) group, makes it an invaluable partner in a multitude of organic reactions.
-
The Boronic Acid Group: This functional group is paramount for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds to create complex biaryl structures, which are common motifs in pharmaceuticals.[4]
-
The Bromine Atom: The bromine provides a secondary reactive handle, allowing for sequential or orthogonal functionalization. It can participate in a variety of transformations, including further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, or conversion to other organometallic species.
-
The Trifluoromethyl Group: The CF₃ group is a crucial pharmacophore in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5] The meta-substitution pattern on the phenyl ring influences the electronic properties and steric environment of both the bromine and boronic acid, impacting reactivity and selectivity in subsequent reactions.
Given these features, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and advanced organic materials.[2][4]
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two principal bond disconnections that inform the primary synthetic strategies. The most logical disconnection is at the Carbon-Boron bond, suggesting the borylation of a pre-functionalized aromatic ring.
This leads to two field-proven synthetic approaches:
-
Pathway A: Organometallic Borylation. This classic route involves the formation of an aryl-metal species (Grignard or organolithium) from a suitable dihalogenated precursor, followed by quenching with an electrophilic boron ester, such as triisopropyl borate or trimethyl borate. Subsequent hydrolysis yields the desired boronic acid. This method is robust and cost-effective but can be sensitive to functional groups and requires stringent anhydrous conditions.
-
Pathway B: Palladium-Catalyzed Borylation (Miyaura Borylation). This modern approach utilizes a palladium catalyst to couple an aryl halide directly with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and often proceeds under milder conditions than the organometallic route, though it involves more expensive reagents.[3]
Pathway A: Synthesis via Organolithium Intermediate
This pathway is often preferred for its high reactivity and well-established procedures. It leverages the differential reactivity of halogens in a lithium-halogen exchange reaction. The ideal starting material is 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6), as the iodine atom undergoes exchange much more readily than the bromine.[6][7]
Mechanism and Rationale
The core of this synthesis is a selective lithium-halogen exchange at the more labile C-I bond, followed by nucleophilic attack on the electrophilic boron atom of triisopropyl borate.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene is chosen because the C-I bond is significantly weaker than the C-Br bond, allowing for selective metal-halogen exchange.
-
Reagent: n-Butyllithium (n-BuLi) is a powerful organolithium reagent capable of rapid lithium-halogen exchange even at very low temperatures.
-
Temperature (-78 °C): This extremely low temperature is critical. It prevents side reactions, such as the aryllithium intermediate reacting with the starting aryl iodide or undergoing decomposition. It also ensures the reaction with triisopropyl borate is controlled.
-
Borylation Agent: Triisopropyl borate, B(O-iPr)₃, is used as the electrophilic boron source. Its bulky isopropoxy groups help to minimize over-addition (the formation of diaryl- and triarylboranes), which is a common side reaction with less hindered borates like trimethyl borate.[8]
-
Hydrolysis: Acidic workup is required to hydrolyze the initially formed boronate ester complex to the final boronic acid.
Detailed Experimental Protocol: Organolithium Route
Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | 382.91 | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 1.1 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Hydrochloric Acid (2 M aqueous) | 7647-01-0 | 36.46 | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | - | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (10.0 mmol, 3.83 g) and anhydrous THF (50 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for an additional 30 minutes.
-
Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (15.0 mmol, 3.46 mL) in anhydrous THF (20 mL). Cool this solution to -78 °C.
-
Quenching: Transfer the freshly prepared aryllithium solution into the cold triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.
-
Warming & Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl (30 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Pathway B: Palladium-Catalyzed Miyaura Borylation
This pathway is an excellent alternative, particularly when the starting material contains functional groups incompatible with organolithium or Grignard reagents. The reaction couples an aryl halide with a diboron reagent. For this target, starting from 1,3-Dibromo-5-(trifluoromethyl)benzene is a viable option.
Mechanism and Rationale
The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is highly effective for this transformation. The dppf ligand is crucial for stabilizing the palladium species and facilitating the catalytic cycle.[9]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the boronate ester group.
-
Base: A base, typically potassium acetate (KOAc), is required. It is believed to facilitate the transmetalation step by forming a more reactive boronate species.
-
Solvent: A polar aprotic solvent like dioxane or DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol: Miyaura Borylation
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Quantity (mmol) | Equivalents |
| 1,3-Dibromo-5-(trifluoromethyl)benzene | 401-83-2 | 305.91 | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 | 1.1 |
| PdCl₂(dppf)·CH₂Cl₂ adduct | 95464-05-4 | 816.64 | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 | 3.0 |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add 1,3-Dibromo-5-(trifluoromethyl)benzene (10.0 mmol, 3.06 g), bis(pinacolato)diboron (11.0 mmol, 2.79 g), potassium acetate (30.0 mmol, 2.94 g), and PdCl₂(dppf)·CH₂Cl₂ adduct (0.3 mmol, 245 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling & Filtration: Once the starting material is consumed, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues and salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol ester can often be used directly or purified by column chromatography. To obtain the boronic acid, the crude pinacol ester is dissolved in a THF/water mixture and stirred with an acid (e.g., HCl) or a mild oxidant to cleave the pinacol group, followed by extraction.
Purification and Characterization
The crude this compound obtained from either pathway typically requires purification.
-
Recrystallization: A common method is to recrystallize the crude solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or water.
-
Acid/Base Wash: An acid/base workup can be effective. The boronic acid can be extracted into a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with HCl.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern. ¹⁹F NMR is characteristic of the CF₃ group, and ¹¹B NMR will show a broad signal typical for boronic acids.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]
-
Infrared Spectroscopy (IR): Will show characteristic stretches for O-H (broad), B-O, and C-F bonds.[10]
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[9][11][12]
-
Triisopropyl borate: Flammable liquid and moisture-sensitive.[13][14][15] It can cause eye and skin irritation. Handle in a well-ventilated fume hood away from ignition sources.[16]
-
Palladium Catalysts: Can be toxic and should be handled with care, avoiding inhalation of dust.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed bottle.
Conclusion
The synthesis of this compound can be reliably achieved through two primary pathways. The organolithium route offers a high-yielding, cost-effective method but demands rigorous control of anhydrous and anaerobic conditions. The palladium-catalyzed Miyaura borylation provides a milder, more functional-group-tolerant alternative, which is often more suitable for complex substrate synthesis despite the higher cost of reagents. The choice of pathway will ultimately depend on the available starting materials, scale of the reaction, and the specific functional group compatibility requirements of the overall synthetic plan. Both routes, when executed with precision and adherence to safety protocols, provide reliable access to this essential chemical building block.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-3-iodo-5-trifluoromethyl-benzene | CAS#:481075-59-6 | Chemsrc [chemsrc.com]
- 6. 481075-59-6|1-Bromo-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID 98(913835-64-0) 1H NMR [m.chemicalbook.com]
- 10. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-bromo-5-(trifluoromethyl)phenylboronic acid, a key reagent valued for its unique electronic and structural properties that impart desirable characteristics to target molecules in drug discovery and materials science.
This document moves beyond a simple recitation of facts, offering in-depth insights into the causality behind experimental choices and providing a framework for the reliable application of this versatile compound.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the interpretation of experimental outcomes.
Structural and General Properties
This compound is a white to off-white solid at room temperature.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 913835-64-0 | [3][4] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [3][4] |
| Molecular Weight | 268.82 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥98% | [4] |
Solubility Profile
While quantitative solubility data for this compound in a range of solvents is not extensively published, a qualitative understanding can be derived from its structure and data on analogous compounds. Phenylboronic acids are generally soluble in many polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[6] For a related compound, 3-(trifluoromethyl)phenylboronic acid, high solubility has been observed in DMSO (≥ 100 mg/mL).[7]
A systematic experimental determination of solubility is crucial for process development and formulation. The following protocol outlines a standard shake-flask method for this purpose.[8]
Experimental Protocol: Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene).
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the measured concentration and dilution factor.
-
Acidity (pKa)
The pKa of a boronic acid is a critical parameter that influences its reactivity in cross-coupling reactions and its interaction with biological targets. The acidity of arylboronic acids is governed by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the bromine and trifluoromethyl groups in this compound is expected to increase its Lewis acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.83).[6] For comparison, the pKa of the structurally related 3-bromo-5-fluorophenylboronic acid is predicted to be around 6.52.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
-
Titration:
-
Titrate the boronic acid solution with the standardized base, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
Thermal Properties
Spectroscopic and Structural Characterization
A thorough characterization using various analytical techniques is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the bromo and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the boron atom will typically appear as a broad signal. The trifluoromethyl group will appear as a quartet due to C-F coupling.[12][13]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
¹¹B NMR: The boron NMR spectrum will exhibit a single resonance characteristic of a tricoordinate boronic acid.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine. Common fragmentation pathways for trifluoromethyl-substituted compounds can include the loss of a trifluoromethyl radical (•CF₃) or difluorocarbene (:CF₂).[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. For arylboronic acids, the crystal structure typically reveals a planar or near-planar arrangement of the boronic acid group relative to the phenyl ring. The molecules often form hydrogen-bonded dimers in the solid state. While a specific crystal structure for this compound is not publicly available, the structures of related compounds, such as 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, have been reported and provide insights into the packing and intermolecular interactions of similar molecules.[15]
Chemical Stability and Handling
Arylboronic acids, while generally stable, are susceptible to certain degradation pathways that can impact their purity and reactivity over time.
Key Degradation Pathways
-
Dehydration to Boroxines: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often reversible in the presence of water.
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction can be promoted by aqueous conditions and certain transition metal catalysts.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture and air.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][17] Avoid inhalation of dust and contact with skin and eyes.[18]
Applications in Organic Synthesis and Drug Discovery
The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[9][17] The presence of the bromine atom provides a handle for further functionalization, allowing for sequential cross-coupling reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the coupling of this compound with an aryl halide.
-
Reaction Setup:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Building Block for Proteolysis-Targeting Chimeras (PROTACs)
The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[19][20] The 3-bromo-5-(trifluoromethyl)phenyl moiety can be incorporated into the PROTAC structure to serve as a core element or as part of the ligand that binds to the protein of interest. The bromine atom provides a convenient point for linker attachment.
Diagram: PROTAC Mechanism of Action
Caption: Simplified mechanism of PROTAC-mediated protein degradation.
While specific patents detailing the use of this compound in PROTACs are not readily found in general searches, the synthetic strategies often involve coupling a linker to an aryl halide.[21][22][23] The bromo-functionalized phenylboronic acid is a prime candidate for such synthetic routes.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid, a site for further functionalization (bromine), and a lipophilic, electron-withdrawing trifluoromethyl group makes it an attractive component for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties, stability, and reactivity is essential for its effective utilization. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this important reagent into their synthetic endeavors.
References
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- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. 849062-37-9 CAS MSDS (3-Bromo-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 3-BROMO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1072951-48-4 [chemicalbook.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. notes.fluorine1.ru [notes.fluorine1.ru]
- 15. researchgate.net [researchgate.net]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
3-Bromo-5-(trifluoromethyl)phenylboronic acid CAS number lookup
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylboronic acid for Advanced Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, core applications, and the underlying chemical principles that make it a valuable reagent in modern pharmaceutical research, moving beyond simple protocols to explain the causal factors behind its utility.
Part 1: Core Compound Profile and Identification
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure is distinguished by three key features on a phenyl ring: a bromine atom, a trifluoromethyl (-CF₃) group, and a boronic acid [-B(OH)₂] moiety. This specific arrangement of an ortho/para-directing halogen, a meta-directing electron-withdrawing group, and a versatile coupling handle makes it an exceptionally useful scaffold for constructing complex molecular architectures.
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] The bromine and boronic acid functionalities serve as orthogonal synthetic handles for sequential, site-selective cross-coupling reactions.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical Structure of this compound.
| Identifier | Value | Source |
| CAS Number | 913835-64-0 | [2] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [2] |
| Molecular Weight | 268.82 g/mol | [2] |
| Physical Form | Solid Powder | |
| Storage | Store at room temperature under an inert atmosphere. |
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of arylboronic acids is a well-established transformation in organic chemistry. The most common and reliable method involves a metal-halogen exchange on an aryl halide precursor, followed by electrophilic trapping of the resulting organometallic species with a borate ester.
The logical precursor for this compound is 1,3-dibromo-5-(trifluoromethyl)benzene . The strategy hinges on performing a selective monolithiation or Grignard formation at one of the two bromine positions, followed by reaction with a trialkyl borate. This selectivity is achievable under carefully controlled low-temperature conditions.
dot digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: General synthetic workflow for arylboronic acids from aryl dihalides.
Exemplary Synthesis Protocol
This protocol is a representative procedure based on established methods for arylboronic acid synthesis.[3][4] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Formation of the Organometallic Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cold solution, add triisopropyl borate (1.1 equiv) dropwise, again ensuring the temperature remains below -70 °C.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final white solid product.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential. ¹H NMR will confirm the aromatic proton substitution pattern. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group. ¹¹B NMR is characteristic for boronic acids.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5]
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, from the boronic acid), C-Br, C-F, and aromatic C-H bonds.[5]
Part 3: Core Applications in Advanced Synthesis
Application 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] this compound is an excellent substrate for this reaction, serving as the organoboron partner.
Mechanistic Insight & The Role of the Trifluoromethyl Group
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8] The electron-withdrawing -CF₃ group on our subject molecule increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex and influence the rate of transmetalation.[1]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the strong electron-withdrawing -CF₃ group makes this boronic acid "electron-deficient." This property is highly valuable as it often leads to cleaner and more efficient couplings, particularly with electron-rich aryl halides.[9]
dot digraph "suzuki_cycle" { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#202124"];
} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.[7][10]
-
Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Application 2: Building Block for Targeted Protein Degradation (PROTACs)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of this approach.[11]
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[12]
When a PROTAC forms a ternary complex with the POI and the E3 ligase, the ligase ubiquitinates the POI, marking it for destruction by the proteasome.[13]
dot digraph "protac_mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=record, style=rounded, fontname="Arial", fontsize=12]; edge [color="#202124"];
} Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Strategic Utility of this compound in PROTACs
This molecule is not typically a direct ligand for a protein or E3 ligase. Instead, it serves as a rigid and versatile central scaffold or "building block" from which to construct the final PROTAC.
-
Orthogonal Handles: The boronic acid and bromine functionalities are perfect handles for sequential Suzuki-Miyaura couplings. A researcher can first couple a POI ligand to the bromine position (via its boronic acid derivative) and then, in a subsequent step, couple an E3 ligase ligand (as an aryl halide) to the boronic acid position of the scaffold. This synthetic strategy allows for the modular and systematic construction of PROTAC libraries.
-
Vectorial Control: The meta substitution pattern provides a defined 120-degree angle between the two coupling vectors. This geometric constraint is crucial in PROTAC design, as the linker length and exit vectors dictate the ability to form a stable and productive ternary complex.[14]
-
Physicochemical Properties: The trifluoromethyl group imparts favorable properties to the core scaffold, enhancing stability and potentially improving the overall pharmacokinetic profile of the final PROTAC molecule.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery. Its unique combination of a stable, electron-withdrawing trifluoromethyl group with two versatile and orthogonal handles for cross-coupling reactions makes it exceptionally valuable. Whether enabling the construction of biaryl compounds through the Suzuki-Miyaura reaction or providing the core framework for novel PROTACs, this building block empowers chemists to access complex and potent therapeutic agents with precision and control. Its continued application is expected to fuel further innovation in the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID 98(913835-64-0) 1H NMR spectrum [chemicalbook.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
3-Bromo-5-(trifluoromethyl)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthetic utility, and practical applications, with a focus on the causality behind its reactivity and experimental design.
Introduction: A Multifunctional Synthetic Building Block
This compound (CAS No. 913835-64-0) has emerged as a highly versatile reagent, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique arrangement of three distinct functional groups on a central phenyl ring:
-
The Boronic Acid [-B(OH)₂]: This group is the cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for forming carbon-carbon bonds.[3]
-
The Bromo Group (-Br): The bromine atom serves as a stable and reliable synthetic handle. It can participate in a secondary cross-coupling reaction, allowing for the sequential and regioselective construction of complex molecular architectures. This "orthogonality" is a key feature for efficient synthesis.
-
The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly influences the electronic properties of the phenyl ring. In the context of drug discovery, the inclusion of a CF₃ group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.
The strategic placement of these groups makes this compound an ideal scaffold for building complex molecules, including PROTACs and other protein degraders.[2][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and stoichiometric calculations in experimental design.
| Property | Value | Source(s) |
| CAS Number | 913835-64-0 | [1][2] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [1][2] |
| Molecular Weight | 268.82 g/mol | [1] |
| Appearance | White to off-white solid/powder | [5] |
| Typical Purity | ≥97% | [2][5] |
| Storage Conditions | Room temperature, under inert atmosphere | [2][5] |
Molecular Structure Diagram
The structural arrangement of the functional groups is key to the molecule's reactivity.
Caption: Molecular structure of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls and other conjugated systems.
Expertise & Experience: Rationale for Use
The choice of this compound in a Suzuki coupling is deliberate. The electron-withdrawing trifluoromethyl group modulates the reactivity of the boronic acid. While some highly fluorinated boronic acids can be prone to rapid deboronation under basic reaction conditions, the substitution pattern of this reagent generally offers a good balance of reactivity and stability.[6]
The true synthetic power lies in its bifunctional nature. A researcher can first perform a Suzuki coupling via the boronic acid moiety, forming a new C-C bond. The resulting product retains the bromo group, which can then be used in a subsequent coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a second, different substituent. This stepwise approach is fundamental to building molecular complexity in a controlled manner.
Experimental Protocol: A Self-Validating System
The following protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).
Objective: To synthesize 3-bromo-5-(trifluoromethyl)-1,1'-biphenyl from this compound and iodobenzene.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos[6]
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). Causality: This step removes adsorbed water, which can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Reagent Addition: To the flask, add this compound, iodobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be a suspension. Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.
-
Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes. Causality: This removes dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Suzuki-Miyaura Catalytic Cycle Workflow
This diagram illustrates the key steps in the palladium-catalyzed coupling process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]
-
Inhalation: Remove person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[5]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern synthetic chemistry. Its well-defined structure provides a robust platform for constructing complex molecules with desirable properties for pharmaceutical and material science applications. By understanding its fundamental properties, reactivity, and the causality behind the experimental protocols for its use, researchers can effectively leverage this building block to accelerate innovation and discovery.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | 1072951-48-4 [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-bromo-5-(trifluoromethyl)phenylboronic acid
Introduction
3-bromo-5-(trifluoromethyl)phenylboronic acid (CAS No: 913835-64-0) is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define its molecular architecture. The methodologies and interpretations presented herein are grounded in established principles to ensure robust and reproducible characterization for researchers in drug development and synthetic chemistry.
The molecular structure, with a bromine atom and a trifluoromethyl group positioned meta to the boronic acid moiety, creates a distinct electronic environment. This substitution pattern governs the spectral features detailed in this guide. The molecular formula is C₇H₅BBrF₃O₂ and it has a molecular weight of approximately 268.82 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the influence of fluorine atoms within the molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shift of labile protons, such as those in the boronic acid group. DMSO-d₆ is often preferred for its ability to solubilize polar analytes and slow down the exchange rate of hydroxyl protons.
-
Instrument Setup: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and typically requires fewer scans than ¹³C NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectral Interpretation
The proton NMR spectrum is expected to show signals in the aromatic and downfield regions. The substitution pattern leaves three distinct aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.2 - 8.4 | Singlet (s) or Triplet (t) | J(H-F) ≈ 1-2 Hz |
| H-4 | ~8.0 - 8.2 | Singlet (s) or Doublet of Doublets (dd) | J(H-H), J(H-F) |
| H-6 | ~7.9 - 8.1 | Singlet (s) or Doublet of Doublets (dd) | J(H-H), J(H-F) |
| B(OH)₂ | ~8.3 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | N/A |
-
Causality of Shifts: The electron-withdrawing nature of the trifluoromethyl (-CF₃), bromo (-Br), and boronic acid [-B(OH)₂] groups deshields the aromatic protons, shifting their signals downfield into the 8.0-8.4 ppm range. The proton at the C-2 position, situated between two electron-withdrawing groups, is expected to be the most deshielded.
-
Multiplicity Explained: The protons may appear as sharp singlets or show fine coupling. Long-range coupling to the fluorine atoms of the CF₃ group (⁴JH-F) can result in small splittings (triplets or doublet of doublets). The B(OH)₂ protons are labile and readily exchange with trace water in the solvent, resulting in a broad singlet that can diminish or disappear upon addition of D₂O.[4]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the six aromatic carbons and the single carbon of the trifluoromethyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-B(OH)₂ (C-1) | ~130 - 135 | Singlet (s) | N/A |
| C-Br (C-3) | ~120 - 125 | Singlet (s) | N/A |
| C-CF₃ (C-5) | ~130 - 134 | Quartet (q) | ¹JC-F ≈ 270-275 Hz |
| CF₃ | ~122 - 126 | Quartet (q) | ¹JC-F ≈ 270-275 Hz |
| Aromatic C-H | ~125 - 140 | Singlets or small quartets (due to long-range C-F coupling) | ²⁻⁴JC-F ≈ 3-35 Hz |
-
Expertise-Driven Insights: The most diagnostic signal is the quartet for the trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant (¹JC-F). The carbon atom directly attached to the CF₃ group (C-5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JC-F). The carbon bearing the bromine atom (C-Br) is typically shielded compared to other substituted carbons, while the carbon attached to the boronic acid group (C-B) is difficult to observe due to quadrupolar relaxation.
¹⁹F NMR Spectral Interpretation
The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group.
-
Expected Spectrum: A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
Predicted Chemical Shift: The chemical shift is anticipated to be around -60 to -65 ppm (relative to CFCl₃ at 0 ppm).
-
Trustworthiness of the Data: The absence of other fluorine signals confirms the singular trifluoromethyl environment. The precise chemical shift is highly sensitive to the electronic environment, making it a reliable fingerprint for this specific substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Interpretation of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600 - 3200 | O-H stretch (broad) | B(OH)₂, intermolecular H-bonding |
| ~3100 - 3000 | C-H stretch (aromatic) | Ar-H |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1350 - 1300 | B-O stretch | Boronic acid |
| ~1300 - 1100 | C-F stretch (strong, multiple bands) | Trifluoromethyl group (-CF₃) |
| ~1000 - 600 | C-Br stretch | Bromo group |
-
Authoritative Grounding: The broad absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching of the boronic acid hydroxyl groups. The presence of very strong, complex absorptions in the 1300-1100 cm⁻¹ range is definitive for the C-F stretching modes of the trifluoromethyl group. The B-O stretching vibration provides further confirmation of the boronic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructural units.
Experimental Protocol: Electrospray Ionization (ESI) or Electron Ionization (EI)
-
Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For EI, the solid sample is introduced directly and vaporized.
-
Ionization: The molecules are ionized (e.g., by protonation/deprotonation in ESI or electron impact in EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The key feature to identify is the molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by 2 m/z units.
-
For C₇H₅B⁷⁹BrF₃O₂, the expected m/z would be ~268.
-
For C₇H₅B⁸¹BrF₃O₂, the expected m/z would be ~270.
-
-
Key Fragmentation Pathways: Electron ionization would likely induce fragmentation, providing structural clues.
References
solubility of 3-bromo-5-(trifluoromethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-bromo-5-(trifluoromethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds via reactions like the Suzuki-Miyaura coupling is well-documented. However, a significant gap exists in the publicly available literature regarding its solubility profile in common organic solvents. This technical guide addresses this lacuna by providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the physicochemical factors governing its solubility, present a detailed, field-tested protocol for its quantitative measurement, and offer guidance on data interpretation and presentation. This document is intended to empower researchers to optimize reaction conditions, streamline purification processes, and accelerate drug discovery and development pipelines.
Introduction: The Significance of this compound
This compound (MW: 268.82 g/mol , CAS: 913835-64-0) is a bifunctional reagent of considerable interest.[1][2] The presence of a boronic acid moiety allows for versatile cross-coupling reactions, while the bromo- and trifluoromethyl-substituted phenyl ring offers sites for further functionalization and modulates the electronic properties and lipophilicity of resulting molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates.[3]
Despite its widespread use, there is a scarcity of published, quantitative solubility data for this specific compound.[4] This guide aims to provide both the theoretical underpinnings and a practical, executable methodology for researchers to determine the solubility of this compound in relevant organic solvents. Understanding solubility is critical for:
-
Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing suitable delivery systems for potential therapeutic agents.
Physicochemical Drivers of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key factors come into play.
The Challenge of Boronic Acid Self-Condensation
A well-known characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements, as the two species may exhibit different solubilities.[5] The extent of boroxine formation is dependent on the solvent, temperature, and concentration. It is crucial to be aware of this equilibrium when interpreting solubility data.
Substituent Effects: Bromo and Trifluoromethyl Groups
The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group influences the acidity of the boronic acid and the polarity of the molecule. The trifluoromethyl group is known to increase the Lewis acidity of the boron atom.[6] Generally, the presence of trifluoromethyl groups can enhance solubility in various organic solvents.[3]
Solvent Properties
The principle of "like dissolves like" is a useful starting point. We can categorize common organic solvents and predict the likely solubility of this compound:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl groups of the boronic acid, likely leading to good solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents can engage in dipole-dipole interactions and may also act as hydrogen bond acceptors. High solubility is generally expected in these solvents. For instance, 3-(Trifluoromethyl)phenylboronic acid is highly soluble in DMSO (≥ 100 mg/mL).[7] Phenylboronic acid itself shows high solubility in ethers and ketones.[8]
-
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the boronic acid group, very low solubility is anticipated in these hydrocarbon-based solvents.[8]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected, driven by dipole-dipole interactions.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in various solvents at a constant temperature.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow
The diagram below outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for isothermal solubility determination.
Detailed Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure the solution is saturated. Longer times (e.g., 48 hours) may be necessary for some solvent-solute systems.
-
Sampling: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.
-
Calculation: Calculate the solubility (S) using the following formula:
S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Data Presentation and Interpretation
For comparative purposes, solubility data should be presented in a clear and organized manner. A tabular format is highly recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Aprotic Polar | Acetone | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data | |
| Tetrahydrofuran (THF) | Experimental Data | Calculated Data | |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data | |
| Protic Polar | Methanol | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data | |
| Chlorinated | Dichloromethane (DCM) | Experimental Data | Calculated Data |
| Aprotic Nonpolar | Toluene | Experimental Data | Calculated Data |
| Heptane | Experimental Data | Calculated Data |
Conclusion
While specific, pre-existing solubility data for this compound is limited, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By understanding the interplay of the boronic acid functional group, the effects of the bromo and trifluoromethyl substituents, and the properties of the solvent, researchers can make informed decisions for their synthetic and developmental endeavors. The provided step-by-step methodology offers a self-validating system for generating reliable and reproducible solubility data, empowering scientists to overcome a critical knowledge gap and advance their research.
References
A Technical Guide to the Discovery, Synthesis, and Application of Trifluoromethylphenylboronic Acids
Abstract: Trifluoromethylphenylboronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, significantly influence their reactivity and the characteristics of the molecules into which they are incorporated. This guide provides a comprehensive overview of the historical development, synthesis, physicochemical properties, and key applications of these versatile reagents. We will delve into their pivotal role in palladium- and copper-catalyzed cross-coupling reactions and explore their profound impact on drug discovery, highlighting how the trifluoromethylphenyl moiety contributes to enhanced pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of organoboron compounds.
Introduction: The Dawn of a Privileged Moiety
The journey of trifluoromethylphenylboronic acids is a chapter in the broader history of organoboron chemistry. The field's genesis can be traced back to 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] This pioneering work laid the foundation for a class of compounds that would, over a century later, revolutionize organic synthesis. The true potential of organoboranes began to be unlocked with the work of Herbert C. Brown in the mid-20th century, whose development of hydroboration earned him the Nobel Prize in Chemistry in 1979.[2]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling discovered in 1979, catapulted boronic acids to the forefront of synthetic chemistry.[2] As the demand for complex, functionalized molecules grew, particularly in the pharmaceutical industry, so did the need for a diverse array of boronic acid building blocks. Among these, fluorinated arylboronic acids, and specifically trifluoromethylphenylboronic acids, gained prominence. The trifluoromethyl group is a key "pharmacophore" in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The development of reliable synthetic routes to trifluoromethylphenylboronic acids provided chemists with a powerful tool to introduce this valuable moiety into a wide range of molecular scaffolds.
Physicochemical Properties and Structural Features
The presence of the trifluoromethyl (CF3) group dramatically influences the physicochemical properties of the phenylboronic acid scaffold. The strong electron-withdrawing nature of the CF3 group increases the Lewis acidity of the boron center. This enhanced acidity is crucial for their reactivity in cross-coupling reactions and their interactions with biological targets.[3]
| Property | 2-(Trifluoromethyl)phenylboronic acid | 3-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid |
| CAS Number | 1423-27-4 | 1423-26-3 | 128796-39-4 |
| Molecular Formula | C7H6BF3O2 | C7H6BF3O2 | C7H6BF3O2 |
| Molecular Weight | 189.93 g/mol | 189.93 g/mol | 189.93 g/mol |
| Appearance | White to off-white powder | Off-white to tan solid | White to off-white powder |
| Melting Point (°C) | 125-130 | 158-169 | 245-256 |
Note: Data compiled from various chemical supplier databases. Melting points can vary depending on purity and the amount of the corresponding boroxine (anhydride) present.
The position of the trifluoromethyl group also has a significant steric and electronic effect. For instance, the ortho-isomer can exhibit steric hindrance that influences its reactivity and binding properties.
Evolution of Synthetic Methodologies
The synthesis of arylboronic acids has evolved from classical organometallic methods to more sophisticated and efficient catalytic approaches.
Early Synthetic Routes: Organometallic Precursors
The traditional and still widely used method for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.[4]
-
Grignard Reagents: The reaction of a trifluoromethylphenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate, at low temperatures is a common approach. The resulting boronate ester is then hydrolyzed to yield the boronic acid.[5]
-
Organolithium Reagents: Alternatively, an organolithium reagent, generated via lithium-halogen exchange from a trifluoromethylphenyl halide, can be used in place of the Grignard reagent.[4]
While effective, these methods require the pre-formation of highly reactive organometallic reagents and often necessitate cryogenic temperatures.
Modern Catalytic Approaches
More recent advances have focused on the direct, catalytic borylation of trifluoromethyl-substituted arenes, offering improved efficiency and functional group tolerance.
-
Miyaura Borylation: This palladium-catalyzed reaction couples a trifluoromethylphenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to form a boronate ester.[6] This method is highly versatile and tolerates a wide range of functional groups.
-
Iridium-Catalyzed C-H Borylation: A significant breakthrough has been the development of iridium-catalyzed C-H activation/borylation. This allows for the direct conversion of a C-H bond on a trifluoromethyl-substituted arene to a C-B bond, offering a highly atom-economical route to the corresponding boronate esters.[7][8] The regioselectivity is often governed by steric factors, providing access to isomers that may be difficult to obtain through classical methods.[7]
The boronate esters produced from these catalytic methods can be readily hydrolyzed to the desired trifluoromethylphenylboronic acids.
Caption: Generalized workflow for modern synthesis of trifluoromethylphenylboronic acids.
Key Applications in Cross-Coupling Reactions
Trifluoromethylphenylboronic acids are workhorse reagents in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widespread application of boronic acids. It involves the palladium-catalyzed coupling of a boronic acid with an organohalide or triflate.[2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), trifluoromethylphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DME/water) is added.
-
The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[1][9] It provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination, often with the advantage of being performed under milder conditions, even open to the air at room temperature.[1] The reaction couples an arylboronic acid with an amine, alcohol, or other N-H or O-H containing compound.
Generalized Experimental Protocol for Chan-Lam C-N Coupling:
-
In a reaction vial, combine the trifluoromethylphenylboronic acid (1.5 equiv), the amine (1.0 equiv), and a copper catalyst (e.g., Cu(OAc)2, 10-20 mol%).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol.
-
A base, such as pyridine or triethylamine (2.0 equiv), is often added.
-
The reaction is typically stirred at room temperature and open to the air. Molecular sieves can be added to absorb water and minimize side reactions.[8]
-
The reaction progress is monitored by TLC or LC-MS.
-
Once complete, the reaction mixture is filtered to remove the copper catalyst and then concentrated.
-
The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination
While the Chan-Lam coupling is a powerful tool, the Buchwald-Hartwig amination remains a widely used palladium-catalyzed method for the formation of C-N bonds.[10] Although it typically involves the coupling of an amine with an aryl halide, variations using arylboronic acids have been developed. More commonly, trifluoromethylphenylboronic acids are used to synthesize precursors which then participate in Buchwald-Hartwig reactions. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this transformation.[11]
Generalized Experimental Protocol for Buchwald-Hartwig Amination (Aryl Halide + Amine):
-
Charge a reaction tube with the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, 1.5-2.0 equiv).[11]
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the amine (1.1-1.2 equiv) and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the mixture (typically 80-110 °C) with stirring for the required time.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Impact on Drug Discovery and Medicinal Chemistry
The trifluoromethylphenyl moiety is a "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties.[3] Trifluoromethylphenylboronic acids are key building blocks that allow for the efficient introduction of this group.
Caption: Impact of the trifluoromethyl group on pharmacological properties.
A review of FDA-approved drugs over the last two decades reveals numerous examples containing the trifluoromethyl group.[12][13] While the direct use of trifluoromethylphenylboronic acids in the final manufacturing step is not always disclosed in publicly available literature, they are invaluable in the discovery and process development phases for synthesizing analogs and optimizing lead compounds.
| Drug (Example) | Therapeutic Area | Role of Trifluoromethylphenyl Moiety |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | The 3-(trifluoromethyl)phenyl group is crucial for selective binding to the COX-2 enzyme.[14][15] |
| Apalutamide | Prostate Cancer | Contains a 3-(trifluoromethyl)pyridyl group, which contributes to its potent androgen receptor inhibition.[3] |
| Darunavir | HIV/AIDS (Protease Inhibitor) | While the core synthesis focuses on its complex bicyclic side chain, analogs containing trifluoromethylphenyl groups have been synthesized to explore structure-activity relationships.[16][17] |
| Pretomanid | Tuberculosis | Features a trifluoromethoxy-substituted benzyl ether, highlighting the broader importance of trifluoroalkyl groups in modern anti-infectives.[13] |
Conclusion and Future Outlook
From their conceptual beginnings in the 19th century to their current status as essential reagents, the journey of trifluoromethylphenylboronic acids mirrors the evolution of modern organic chemistry. Their unique properties, driven by the powerful electronic influence of the trifluoromethyl group, have made them indispensable for constructing complex molecules. The development of robust and versatile cross-coupling reactions has firmly established their role in academic research, industrial synthesis, and, most critically, in the discovery of new medicines.
The future of trifluoromethylphenylboronic acids and their derivatives remains bright. As synthetic methodologies continue to advance, particularly in the realm of C-H activation, we can expect even more efficient and selective ways to synthesize and utilize these building blocks. The ongoing quest for novel therapeutics with improved efficacy and safety profiles will undoubtedly continue to drive the demand for innovative fluorinated compounds, ensuring that trifluoromethylphenylboronic acids will remain at the cutting edge of drug discovery for years to come.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Methodological & Application
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of Trifluoromethylated Biaryls
The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its mild conditions, functional group tolerance, and the commercial availability of its core components.[2]
This guide focuses on the cross-coupling of 3-bromo-5-(trifluoromethyl)phenylboronic acid , a building block of significant interest. The trifluoromethyl (-CF3) group is a critical pharmacophore; its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, the development of robust and efficient protocols for coupling this reagent is paramount for accelerating drug discovery and creating novel materials.[3] This document provides a deep dive into the mechanistic considerations, catalytic system selection, and a field-proven protocol for achieving high-yield cross-coupling with this electron-deficient substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps:[2][6]
-
Oxidative Addition: The active Pd(0) catalyst, typically coordinated with phosphine ligands, inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile. This forms a square-planar Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[7]
-
Transmetalation: The organoboron species (boronic acid) must first be activated by a base to form a more nucleophilic boronate complex.[8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Catalyst System Selection: A Guide for Electron-Deficient Substrates
The electronic properties of this compound—specifically the strongly electron-withdrawing -CF3 group—present unique challenges and opportunities that guide the selection of an optimal catalytic system.
Palladium Precatalyst
While many Pd(II) sources like Pd(OAc)₂ can be used, they must first be reduced in situ to the active Pd(0) species. A more direct and often more efficient approach is to use a preformed Pd(0) source like Pd₂(dba)₃ or modern "precatalysts." Advanced precatalysts, such as the Buchwald G2, G3, or G4 systems (e.g., XPhos Pd G2), are designed for stability and to ensure the efficient generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[9][10]
Ligand Choice: The Key to Success
The ligand is arguably the most critical component for a successful reaction. For aryl bromides, particularly those that are electron-deficient, the oxidative addition step is generally favorable.[7] However, the subsequent steps, especially reductive elimination, can be slow.
-
Electron-Rich, Bulky Ligands: These are the gold standard for Suzuki-Miyaura couplings.
-
Electron-richness increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step for less reactive halides and facilitates reductive elimination.[11]
-
Bulkiness promotes the formation of the highly reactive 12-electron monoligated Pd(0) species (LPd) and accelerates the final reductive elimination step to release the product.[2][6]
-
Excellent choices for this substrate include biaryl phosphine ligands (Buchwald-type ligands) like XPhos , SPhos , and RuPhos , or N-heterocyclic carbene (NHC) ligands. For substrates prone to side reactions like debromination, a tandem system of a precatalyst and additional ligand (e.g., XPhosPdG2/XPhos) can be highly effective.[9][10]
The Role of the Base
A base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻ or a related species, which is necessary for efficient transmetalation.[8] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A common, effective, and economical choice.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used for more challenging couplings or when one of the coupling partners is sensitive to hydrolysis.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for sterically hindered substrates.
Solvent Systems
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Biphasic solvent systems containing water are common, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
N,N-Dimethylformamide (DMF) (often used without water)
Degassing the solvent thoroughly before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
Recommended Catalytic Systems
The following table summarizes recommended starting points for the cross-coupling of this compound with a generic aryl halide partner (Ar-X).
| System ID | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| A | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 80-100 | A robust, general-purpose system. |
| B | XPhos Pd G3 (1-3%) | None | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80-100 | Utilizes a modern precatalyst for reliable activation. |
| C | Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ (2.0) | THF | 65 | Good for substrates sensitive to high temperatures. |
| D | PEPPSI-IPr (2-3%) | None | K₃PO₄ (2.0) | n-Butanol | 100 | An NHC-based catalyst, excellent for challenging substrates. |
Detailed Experimental Protocol (System B)
This protocol describes a general procedure for the coupling of an aryl bromide (Ar-Br) with this compound using the XPhos Pd G3 precatalyst.
Caption: Experimental Workflow Diagram
Materials & Equipment
-
Reactants: Aryl bromide (1.0 equiv), this compound (1.2 equiv)
-
Catalyst: XPhos Pd G3 (e.g., 2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane and Degassed DI Water
-
Equipment: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stirrer/hotplate, rubber septa, needles/syringes, nitrogen or argon line with manifold.
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask by connecting it to a vacuum line and then backfill with an inert gas (Nitrogen or Argon). Repeat this "evacuate/backfill" cycle three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition: Using a syringe, add 1,4-dioxane (4 mL) followed by degassed DI water (1 mL) to the flask. The solution may be biphasic.
-
Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the reaction vigorously to ensure proper mixing between the phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent (the aryl bromide).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Reaction temperature is too low. | 1. Use fresh catalyst and ensure proper inert atmosphere technique.[11]2. Degas solvents via sparging with N₂/Ar for 20-30 min or freeze-pump-thaw cycles.3. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Protodeboronation | 1. Boronic acid instability.2. Harsh basic conditions or prolonged heating. | 1. Use the boronic acid as soon as possible after weighing.2. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a slightly lower temperature.3. Use a boronate ester (e.g., pinacol ester) which is more stable.[5][11] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst degradation. | 1. Rigorously exclude oxygen by improving inert atmosphere setup and solvent degassing.[11]2. Use a more stable precatalyst (e.g., a G3 or G4 system). |
| Debromination of Starting Material | 1. Side reaction promoted by some catalyst systems.2. Presence of impurities. | 1. Screen different ligands. Buchwald-type ligands are often robust.2. The use of a tandem catalyst system like XPhosPdG2 with additional XPhos ligand has been shown to suppress this side reaction in similar substrates.[9][10] |
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry
Preamble: A Privileged Scaffold Building Block
In the landscape of contemporary drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse chemical libraries are paramount. Arylboronic acids stand as central pillars in this endeavor, primarily through their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Among these, 3-bromo-5-(trifluoromethyl)phenylboronic acid has emerged as a particularly valuable building block. Its unique trifunctional nature—a reactive boronic acid, a versatile bromine handle, and a metabolically significant trifluoromethyl group—provides medicinal chemists with a powerful tool for constructing complex molecular architectures and systematically exploring structure-activity relationships (SAR). This guide elucidates the key applications of this reagent, provides field-proven protocols, and explains the strategic rationale behind its use in the synthesis of targeted therapeutics.
Section 1: The Strategic Value in Molecular Design
The utility of this compound stems from the distinct properties conferred by each of its functional groups.
-
The Boronic Acid Moiety : This is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a carbon-carbon bond with a wide array of aryl or heteroaryl halides and triflates. This reaction is a cornerstone of modern medicinal chemistry for assembling the biaryl cores common to many therapeutic agents.[1][2][3]
-
The Trifluoromethyl (-CF3) Group : This substituent is a well-established bioisostere for a methyl group but with profoundly different electronic and metabolic properties. The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functionalities and influence ligand-receptor interactions.[4] Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism, increases binding affinity through favorable interactions, and improves membrane permeability by increasing lipophilicity.[4]
-
The Bromo (-Br) Substituent : The bromine atom serves as a secondary, orthogonal reactive handle. After the initial Suzuki-Miyaura coupling via the boronic acid, the bromine can participate in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig amination), enabling the rapid elaboration of the molecular scaffold in multiple vectors. This "late-stage functionalization" is a highly efficient strategy for library synthesis.
This multi-functional design allows for a divergent synthetic approach, where a common intermediate can be used to generate a vast array of structurally diverse analogs for SAR exploration.
References
Application Notes: 3-Bromo-5-(trifluoromethyl)phenylboronic Acid as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Phenylboronic Acids in Modern Agrochemicals
In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly enhance the biological efficacy of active ingredients.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target enzymes.[2]
3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS No. 913835-64-0) has emerged as a critical building block for the synthesis of a new generation of agrochemicals, particularly fungicides. Its utility lies in the convergence of three key structural features: the boronic acid functional group, a bromine atom, and a trifluoromethyl group on a phenyl ring. The boronic acid moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for constructing carbon-carbon bonds.[3] The bromine atom provides a reactive handle for this coupling, while the trifluoromethyl group imparts the desirable physicochemical properties to the final product. This unique combination allows for the efficient construction of complex biaryl structures that are central to the activity of many modern fungicides.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the properties and applications of this compound in agrochemical synthesis. We will delve into its physicochemical properties, explore its application in the synthesis of key fungicidal active ingredients, and provide a detailed, field-proven protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical building block is paramount for successful and safe experimentation. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 913835-64-0 | [4][5][6] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [5][6] |
| Molecular Weight | 268.82 g/mol | [5] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | ≥98% | |
| Storage | Room temperature, under inert atmosphere |
Safety and Handling Precautions
As with all boronic acids, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the Safety Data Sheet (SDS) for this compound, the following hazards should be noted:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4]
For detailed first-aid measures and disposal considerations, please refer to the complete Safety Data Sheet provided by the supplier.[4]
Application in Agrochemical Synthesis: Building Biphenyl Scaffolds for Novel Fungicides
The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of fungicides that belong to the succinate dehydrogenase inhibitor (SDHI) class. These fungicides function by blocking the fungal respiratory chain at complex II, leading to the disruption of cellular energy production and ultimately, fungal death. Many of the most potent SDHI fungicides, such as bixafen and fluxapyroxad, feature a substituted biphenyl carboxamide core structure.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the crucial biphenyl linkage in these molecules. In this context, this compound serves as the trifluoromethylated phenyl component, which is coupled with a second, appropriately substituted aryl halide to form the biphenyl core.
Visualizing the Synthetic Workflow: The Suzuki-Miyaura Coupling
The following diagram illustrates the central role of this compound in a generalized Suzuki-Miyaura coupling reaction to produce a key biphenyl intermediate for agrochemical synthesis.
Caption: Workflow for the synthesis of agrochemical intermediates via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic substituted 2-bromoaniline. This procedure is based on established methodologies for Suzuki-Miyaura couplings and is designed to be a robust starting point for optimization in your specific research context.[3]
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted 2-bromoaniline (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted 2-bromoaniline (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: The use of flame-dried glassware and anhydrous reagents is crucial to prevent the hydrolysis of the boronic acid and to ensure the catalytic activity of the palladium complex. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center.[3]
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This process removes oxygen, which can oxidatively degrade the palladium(0) catalyst.
-
Causality: The palladium(0) species is the active catalyst in the Suzuki-Miyaura cycle. It is sensitive to oxidation to palladium(II), which would inhibit the catalytic cycle.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Causality: The dioxane/water solvent system is a common and effective medium for Suzuki-Miyaura couplings, as it solubilizes both the organic and inorganic reagents. Degassing the water is an additional measure to minimize dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Causality: The aqueous work-up removes the inorganic base and byproducts. Celite filtration is an effective method for removing fine, solid catalyst residues. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification:
-
Filter off the drying agent (magnesium sulfate) and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biphenyl product.
-
Causality: Flash chromatography is a standard and effective technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any remaining starting materials or byproducts.
-
Visualizing the Experimental Protocol
Caption: Step-by-step workflow for the synthesis of a biphenyl intermediate.
Conclusion
This compound is a high-value, versatile building block that plays a pivotal role in the synthesis of modern agrochemicals. Its strategic combination of a reactive bromine atom, a trifluoromethyl group for enhanced bioactivity, and a boronic acid for efficient C-C bond formation makes it an indispensable tool for agrochemical researchers. The Suzuki-Miyaura coupling protocol detailed in this application note provides a robust and reliable method for incorporating this key structural motif into novel fungicidal candidates. By understanding the properties, applications, and synthetic methodologies associated with this compound, researchers can accelerate the development of the next generation of crop protection agents.
References
- 1. scispace.com [scispace.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. angene.in [angene.in]
- 5. calpaclab.com [calpaclab.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid with Aryl Halides
Abstract
This comprehensive guide details the reaction conditions and protocols for the successful Suzuki-Miyaura cross-coupling of 3-bromo-5-(trifluoromethyl)phenylboronic acid with a variety of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed understanding of the critical parameters, mechanistic considerations, and practical guidance for achieving optimal yields and purity in the synthesis of complex biaryl molecules. The protocols outlined herein are designed to be robust starting points for a range of research and development applications.[3]
Introduction: The Significance of Trifluoromethylated Biaryls
Biaryl scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The introduction of a trifluoromethyl (-CF3) group into these structures can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Consequently, the development of efficient synthetic routes to trifluoromethylated biaryls is of paramount importance in medicinal chemistry and drug discovery.
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely employed methods for constructing C(sp²)-C(sp²) bonds.[5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[6][7] This guide focuses on a particularly interesting building block: this compound. The presence of both an electron-withdrawing trifluoromethyl group and a bromine atom on the phenylboronic acid presents unique considerations for optimizing the coupling reaction.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) complex. The reactivity of the aryl halide follows the general trend: I > Br > Cl.[7]
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic borate species, which then transfers its organic group to the Pd(II) center, displacing the halide.[1][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.
Key Reaction Parameters and Their Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is critical for catalytic activity. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ more electron-rich and bulky phosphine ligands that promote the oxidative addition and reductive elimination steps.
| Catalyst/Precatalyst | Ligand | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | A classical, versatile catalyst. Can be less effective for challenging substrates. |
| Pd(OAc)₂ | Buchwald or other phosphine ligands | A common Pd(II) precatalyst that is reduced in situ to Pd(0). Requires an external ligand. |
| Pd₂(dba)₃ | Buchwald or other phosphine ligands | A stable Pd(0) source. Often used with bulky, electron-rich ligands for coupling challenging substrates.[9] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | Tedicyp | Reported to be effective for coupling thiophenylboronic acids at elevated temperatures.[6] |
| XPhos-Pd-G2/G3 | XPhos | Highly active precatalysts for a broad range of substrates, including heteroaryl halides.[10][11] |
For the coupling of this compound, which contains an electron-withdrawing group, a catalyst system with a bulky, electron-rich ligand such as SPhos or XPhos is often a good starting point to facilitate the catalytic cycle.[2]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] The choice of base can significantly affect the reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | Commonly used, effective for a wide range of substrates.[1] |
| K₃PO₄ | Stronger | Toluene, Dioxane, n-Butanol | Often used for less reactive boronic acids and aryl chlorides.[6] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | A strong base that can be effective in difficult couplings.[12] |
| KOtBu | Very Strong | Toluene, THF | Can be useful for highly unreactive substrates but may promote side reactions.[2] |
For the coupling of this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is a good initial choice.
Solvent Selection
The solvent system must be capable of dissolving the reactants and the catalyst, and it can influence the reaction rate and selectivity. Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to dissolve both the organic substrates and the inorganic base.[12]
| Solvent System | Properties | Typical Applications |
| Toluene/Water | Biphasic, high boiling point | General purpose, good for a wide range of substrates. |
| Dioxane/Water | Biphasic, miscible at higher temperatures | Also widely used, can sometimes offer different solubility profiles. |
| DMF, DMAc | Polar aprotic | Can be effective but may lead to side reactions at high temperatures. |
| n-Butanol | Polar protic | Can be a good choice for certain catalyst systems.[6] |
Reaction Temperature and Time
The reaction temperature is a critical parameter that influences the reaction rate. Most Suzuki-Miyaura couplings are conducted at elevated temperatures, typically between 80-110 °C.[10][13] Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC or LC-MS. Microwave-assisted synthesis can significantly reduce reaction times.[5][10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and organic solvents can be hazardous.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl bromides.
Figure 2. General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent system (e.g., Toluene/Water, 10:1 v/v, 11 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Protocol
For rapid optimization and synthesis, microwave irradiation can be employed.
Materials:
-
Microwave reaction vial with a stir bar
-
Aryl halide (0.5 mmol)
-
This compound (0.6 mmol)
-
Palladium catalyst (e.g., XPhos-Pd-G2, 3 mol%)
-
Base (e.g., K₃PO₄, 1.0 mmol)
-
Solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), palladium catalyst (0.015 mmol), and base (1.0 mmol).
-
Add the solvent (5 mL) and seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the general protocol.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst/ligand system (e.g., Buchwald precatalysts).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. |
| Protodeborylation | - Presence of water or protic solvents- Prolonged reaction time at high temperature | - Use anhydrous solvents if possible.- Use a milder base.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under an inert atmosphere.- Reduce the catalyst loading. |
| Debromination of Aryl Halide | - Certain catalyst/ligand combinations | - Screen different ligands. XPhos has been shown to mitigate debromination in some cases.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of valuable trifluoromethylated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction temperature and time, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-5-(trifluoromethyl)phenylboronic Acid in Organic Synthesis
Introduction: The Strategic Utility of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its Nobel Prize-winning significance.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for constructing complex molecular architectures, particularly biaryl and substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Within the vast arsenal of reagents for this transformation, this compound emerges as a uniquely valuable building block. Its structure is strategically adorned with three key functionalities: a boronic acid for participation in the Suzuki-Miyaura catalytic cycle, a bromine atom that offers a handle for subsequent orthogonal cross-coupling reactions, and a trifluoromethyl group. The trifluoromethyl moiety is of particular interest in drug discovery and development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This trifecta of functional groups makes this compound a highly sought-after reagent for the synthesis of complex, highly functionalized molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. The following sections will delve into the physicochemical properties of this reagent, a detailed and validated protocol for its application, an exploration of the underlying reaction mechanism, and troubleshooting guidance based on field-proven insights.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 913835-64-0 | [5] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [5] |
| Molecular Weight | 268.82 g/mol | [5] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 217-220 °C | |
| Solubility | Soluble in polar organic solvents like DMF, THF, and alcohols. Insoluble in nonpolar solvents like hexane. | [6] |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, rinse immediately with plenty of water.[8][9]
-
This compound is irritating to the eyes.[8]
-
Store in a cool, dry place away from strong oxidizing agents and bases.[7][8] The compound is hygroscopic and should be stored under an inert atmosphere if possible.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of an appropriate coupling partner) to form a Pd(II) complex.[10][11] The reactivity for this step generally follows the trend I > Br > Cl.[12]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[13][14][15]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, including a round-bottom flask suitable for heating under reflux, condenser, and magnetic stirrer.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The use of a slight excess of the boronic acid is common to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe. The addition of water is often crucial for the solubility of the base and to facilitate the catalytic cycle.[1]
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.[1]
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand, for instance, PPh₃ (0.04 mmol, 4 mol%). For challenging couplings, more advanced and bulky ligands like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[16]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).[10][17]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Poor solubility of reagents.3. Inappropriate choice of base, ligand, or solvent. | 1. Ensure thorough degassing of the solvent and reaction mixture. Use fresh, high-quality catalyst.2. Try a different solvent system (e.g., DMF, toluene/water).[18]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., Buchwald ligands for electron-rich or sterically hindered substrates).[19] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene. | 1. Use a milder base (e.g., K₂CO₃ instead of stronger bases).2. Shorten the reaction time if possible.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[1] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | 1. This is often promoted by the presence of Pd(II) species and oxygen.[1] Ensure rigorous exclusion of air and use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. |
| Debromination of the Product | The bromine atom on the product is reductively cleaved. | This can sometimes occur as a side reaction. Optimizing the catalyst and ligand system can help minimize this. For instance, some palladium complexes are more prone to this side reaction. Using a less reactive catalyst system or lower temperatures might be beneficial. |
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a solid understanding of the reaction mechanism, careful attention to experimental detail, and a systematic approach to optimization. The protocols and insights provided in these application notes are intended to serve as a robust foundation for the innovative and efficient synthesis of novel, highly functionalized molecules for a wide range of applications, from drug discovery to materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
Introduction: The Significance of the 3,5-Disubstituted Trifluoromethylphenyl Moiety
For researchers, scientists, and professionals in drug development, the incorporation of trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The 3-bromo-5-(trifluoromethyl)phenyl scaffold is a particularly valuable building block, offering a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive site for oxidative addition to a palladium(0) center, while the boronic acid is a key participant in transmetalation. This document provides a detailed guide to leveraging palladium catalysis for the effective utilization of 3-bromo-5-(trifluoromethyl)phenylboronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura reaction and an exploration of other potential transformations.
Core Principles: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The general catalytic cycle, particularly for the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (in this case, an aryl bromide) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent (here, the trifluoromethylphenyl group from the boronic acid) is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the boronic acid with a base.[4]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the electronic properties of the boronic acid, potentially impacting the transmetalation step. Therefore, careful selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and reaction efficiency.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection for Reactions with this compound
The success of a Suzuki-Miyaura coupling involving an electron-deficient boronic acid like this compound is highly dependent on the choice of the palladium catalyst system.[5][6]
Traditional vs. Modern Catalyst Systems
| Catalyst System | Description | Advantages | Disadvantages |
| Traditional Catalysts | e.g., Pd(PPh₃)₄ | Commercially available, well-established. | May require higher temperatures and longer reaction times, sensitive to air and moisture.[5] |
| Bulky, Electron-Rich Phosphine Ligands | e.g., XPhos, SPhos, Buchwald Ligands | Promote the formation of low-coordinate Pd(0) species, facilitating oxidative addition with challenging substrates.[6] Air- and moisture-stable precatalysts are available.[5] | Higher cost compared to traditional phosphine ligands. |
| Palladacycle Precatalysts | e.g., XPhos Pd G2, SPhos Pd G2 | Highly active, facilitating coupling of sterically hindered and electron-rich substrates at low catalyst loadings.[5] Air- and moisture-stable, making them convenient to handle.[5] | Can be more expensive than simpler palladium sources. |
| N-Heterocyclic Carbene (NHC) Ligands | Address challenges with unactivated coupling partners under mild conditions.[6] |
For the coupling of this compound, the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands or their corresponding palladacycle precatalysts is highly recommended. These systems are known to be effective for challenging Suzuki-Miyaura couplings, including those involving electron-deficient partners.[7][8][9] The enhanced steric bulk and electron-donating ability of these ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired product in high yield.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
General Experimental Workflow
Caption: A schematic overview of the experimental steps for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Coupling with a Generic Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Exploring Other Palladium-Catalyzed Reactions
While Suzuki-Miyaura coupling is the most prevalent reaction for boronic acids, the bromo- and trifluoromethyl-substituted phenyl core can potentially participate in other palladium-catalyzed transformations.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[10][11] In principle, this compound could first be coupled with an alkene under Heck conditions, although the boronic acid moiety might not be stable under all Heck reaction conditions. A more plausible approach would be to use a related aryl bromide, 1,3-dibromo-5-(trifluoromethyl)benzene, and selectively perform a Heck reaction at one of the bromine positions. Typical Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or phosphine-free conditions), a base (e.g., Et₃N, Na₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures.[10][12]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[13][14] Similar to the Heck reaction, direct Sonogashira coupling on this compound is not the standard application. However, the corresponding aryl bromide, 1,3-dibromo-5-(trifluoromethyl)benzene, would be a suitable substrate for Sonogashira coupling with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine such as Et₃N or diisopropylamine) in a suitable solvent like THF or DMF.[14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. The Suzuki-Miyaura cross-coupling reaction is the premier method for its utilization, and the choice of a modern palladium catalyst system with bulky, electron-rich phosphine ligands is critical for achieving high efficiency, especially given the electronic nature of the substrate. The detailed protocols and workflow provided in this guide offer a robust starting point for researchers to successfully implement these powerful synthetic transformations. While direct application in Heck and Sonogashira couplings is less common for the boronic acid itself, the underlying principles of these reactions can be applied to related aryl bromide precursors to further expand the synthetic utility of the 3-bromo-5-(trifluoromethyl)phenyl scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Functionalization of Molecules with the 3-Bromo-5-(trifluoromethyl)phenyl Group
Introduction: The Strategic Importance of the 3-Bromo-5-(trifluoromethyl)phenyl Moiety in Modern Chemistry
The 3-bromo-5-(trifluoromethyl)phenyl group is a key structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic importance stems from the unique combination of physicochemical properties imparted by the trifluoromethyl (-CF3) group and the synthetic versatility offered by the bromine atom.
The trifluoromethyl group, a bioisostere of the methyl group, significantly enhances metabolic stability by blocking oxidative metabolism pathways.[1] Its high electronegativity and lipophilicity can improve a molecule's binding affinity to biological targets, cell membrane permeability, and overall pharmacokinetic profile.[2][3] Consequently, the incorporation of a -CF3 group is a widely employed strategy in drug design to enhance the efficacy and longevity of therapeutic agents.[1][4] Notable drugs containing the trifluoromethyl group include fluoxetine (Prozac), celecoxib (Celebrex), and sorafenib.[5]
The bromine atom serves as a versatile synthetic handle, enabling a wide range of functionalization reactions.[6][7] It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[8] This capability is crucial for the construction of complex molecular architectures and for performing late-stage functionalization, a key strategy in drug discovery for the rapid generation of analogues with improved properties.[9]
This comprehensive guide provides detailed application notes and protocols for the functionalization of molecules with the 3-bromo-5-(trifluoromethyl)phenyl group, focusing on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds, offering mild reaction conditions and broad functional group tolerance.[10] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or boronate ester.[11] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)phenyl Bromide with Phenylboronic Acid
This protocol details the synthesis of 3-phenyl-5-(trifluoromethyl)biphenyl.
Materials:
-
3-Bromo-5-(trifluoromethyl)phenyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)phenyl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Other catalysts like PdCl₂(dppf) can also be effective. |
| Ligand | PPh₃, SPhos, XPhos | The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength of the base can influence the rate of transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are important intermediates in the pharmaceutical and materials industries.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)bromobenzene with Morpholine
This protocol describes the synthesis of 4-(3-(trifluoromethyl)phenyl)morpholine.
Materials:
-
3-Bromo-5-(trifluoromethyl)bromobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add 3-bromo-5-(trifluoromethyl)bromobenzene (1.0 equiv.) and morpholine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired aryl amine.
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are typically used in combination with a phosphine ligand. |
| Ligand | XPhos, RuPhos, BINAP | The choice of a bulky, electron-rich phosphine ligand is crucial. |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. |
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][10] This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable building blocks in organic synthesis and materials science.
Protocol: Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)iodobenzene with Phenylacetylene
This protocol describes the synthesis of 1-((3-bromo-5-(trifluoromethyl)phenyl)ethynyl)benzene.
Materials:
-
3-Bromo-5-(trifluoromethyl)iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-5-(trifluoromethyl)iodobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0 equiv.). Then, add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired substituted alkyne.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | A variety of palladium catalysts can be used. |
| Copper Co-catalyst | CuI | Essential for the activation of the alkyne. |
| Base | Et₃N, Diisopropylamine (DIPA) | An amine base is used to deprotonate the alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed conditions are important. |
| Temperature | Room temperature to 60 °C | The reaction is often run at room temperature. |
Table 3: Typical Reaction Parameters for Sonogashira Coupling.
Synthesis of Key Precursors
Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline
A common route to 3-bromo-5-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
Experimental Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equiv.) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-(trifluoromethyl)aniline.[1][13]
Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
This precursor for Suzuki-Miyaura coupling can be prepared from 1,3-dibromo-5-(trifluoromethyl)benzene.
Materials:
-
1,3-Dibromo-5-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere and low-temperature reactions
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under argon, add a solution of 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Work-up: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can often be used without further purification or can be purified by recrystallization from a suitable solvent system.[3]
Characterization of Functionalized Products
The successful synthesis of functionalized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic chemical shifts and coupling patterns of the 3-bromo-5-(trifluoromethyl)phenyl group provide clear diagnostic information.[14]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the incorporation of the desired functional group.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product molecule.
Conclusion and Future Perspectives
The functionalization of molecules with the 3-bromo-5-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with enhanced properties. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery, agrochemicals, and materials science to explore the vast chemical space enabled by this valuable building block. Future research will likely focus on the development of more efficient and sustainable catalytic systems, as well as the application of these methodologies to the synthesis of increasingly complex and biologically active molecules.
References
- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. scielo.br [scielo.br]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | FB64312 [biosynth.com]
- 13. mdpi.com [mdpi.com]
- 14. magritek.com [magritek.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid Products
Welcome to the technical support center for the purification of 3-bromo-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the purification of this important synthetic building block. The trifluoromethyl group in this compound enhances its utility in the synthesis of pharmaceuticals and advanced materials.[1] However, the unique electronic properties of this molecule can also present challenges during purification. This guide aims to equip you with the knowledge to overcome these hurdles and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route, but some common culprits include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[2][3][4][5] Their formation is a reversible equilibrium that can be influenced by temperature and the presence of water.[2][3][4][5]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can carry through to the crude product.
-
Homocoupling Byproducts: Dimerization of the starting material can sometimes occur as a side reaction.
-
Protodeborylation Products: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially under certain pH conditions.
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in the NMR spectrum of a boronic acid are often indicative of the presence of boroxines in equilibrium with the monomeric boronic acid. This equilibrium can be dynamic on the NMR timescale, leading to signal broadening. To confirm this, you can try adding a small amount of D₂O to your NMR sample. The water should hydrolyze the boroxine back to the boronic acid, resulting in sharper peaks.
Q3: Is this compound stable on silica gel?
A3: Arylboronic acids can be sensitive to silica gel. The acidic nature of silica can sometimes promote degradation or irreversible adsorption. For this reason, careful consideration of the chromatographic conditions is necessary. In some cases, using deactivated silica gel or an alternative stationary phase like alumina may be beneficial.[6]
Q4: What are the recommended storage conditions for the purified product?
A4: To minimize the formation of boroxines through dehydration, it is best to store this compound in a cool, dry place under an inert atmosphere.[7]
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Solvent System | Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, ethyl acetate, hexane, toluene) and solvent mixtures to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[8][9] | The principle of recrystallization relies on the differential solubility of the compound and impurities at different temperatures.[9] A well-chosen solvent system will maximize the recovery of the pure product upon cooling. |
| Product is an Oil | If the product "oils out" instead of crystallizing, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of pure product can also be effective. | "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Inducing nucleation provides a surface for crystal growth to begin. |
| Co-precipitation of Impurities | If the recrystallized product is still impure, a second recrystallization may be necessary. Alternatively, a pre-purification step like an acid-base extraction could be employed to remove certain types of impurities. | Some impurities may have similar solubility profiles to the desired product, leading to their co-precipitation. A multi-step purification approach can be more effective in these cases. |
Issue 2: Product Streaking or Sticking on a Silica Gel Column
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Strong Interaction with Silica | Consider deactivating the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine in the eluent. Alternatively, use a less acidic stationary phase such as neutral alumina.[6] | The Lewis acidic boronic acid can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance. Deactivation or using a different stationary phase can mitigate this interaction. |
| Inappropriate Eluent Polarity | Systematically screen different eluent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating compounds with different polarities. | The choice of eluent is critical for achieving good separation in column chromatography. The eluent should be strong enough to move the desired compound down the column but not so strong that it co-elutes with impurities. |
| Formation of Boroxine on the Column | The dehydration of boronic acid to boroxine can sometimes be catalyzed by the acidic environment of the silica gel. This can lead to the appearance of multiple spots on a TLC plate and poor separation. | The interconversion between the boronic acid and its boroxine can complicate chromatographic purification. |
Issue 3: Presence of Boroxine in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Hydrolysis | Before final isolation, ensure the product is fully hydrolyzed back to the boronic acid. This can be achieved by stirring the product in a biphasic mixture of an organic solvent (like ethyl acetate) and a slightly acidic aqueous solution, followed by separation and drying of the organic layer. | Boroxine formation is a reversible dehydration reaction.[2][3][4][5] The presence of water will drive the equilibrium back towards the monomeric boronic acid.[2][3][4][5] |
| Dehydration During Workup | Avoid prolonged heating or azeotropic distillation with solvents that can remove water, as this can favor boroxine formation.[10] | The removal of water from the system will shift the equilibrium towards the formation of the boroxine anhydride.[10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Acid-Base Extraction
This technique is useful for separating the acidic boronic acid from non-acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide). The acidic boronic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1 M hydrochloric acid) until the boronic acid precipitates out.
-
Extraction: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Reversible equilibrium between boronic acid and its corresponding boroxine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | 1072951-48-4 [sigmaaldrich.cn]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
preventing deboronation of 3-bromo-5-(trifluoromethyl)phenylboronic acid during reactions
A Guide to Preventing Deboronation in Cross-Coupling Reactions
Welcome to the technical support center for 3-bromo-5-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As an electron-deficient arylboronic acid, this reagent is particularly susceptible to an undesired side reaction known as protodeboronation, which can lead to reduced yields and purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate this issue and achieve optimal results in your cross-coupling reactions.
Understanding the Challenge: The "Why" Behind Deboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-bromo-3-(trifluoromethyl)benzene, a byproduct that consumes your starting material and complicates downstream processing. The electron-withdrawing nature of the trifluoromethyl group exacerbates this issue, making the ipso-carbon more susceptible to protonolysis.[2] This process can be catalyzed by both acidic and basic conditions, which are often present in cross-coupling reactions like the Suzuki-Miyaura coupling.[3]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 1-bromo-3-(trifluoromethyl)benzene in my reaction mixture. What is causing this?
A1: The formation of 1-bromo-3-(trifluoromethyl)benzene is a classic sign of protodeboronation. This side reaction is common with electron-deficient boronic acids like this compound, especially under the basic and often aqueous conditions of a Suzuki-Miyaura coupling. Key factors that accelerate deboronation include high temperatures, prolonged reaction times, the presence of water, and the strength of the base used.[3]
Q2: How can I minimize deboronation when using this compound directly?
A2: If you need to use the boronic acid directly, several strategies can help. Firstly, opt for milder bases. Instead of strong bases like sodium hydroxide, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] Secondly, run the reaction at the lowest temperature that still provides a reasonable conversion rate. Finally, using a highly active palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, can accelerate the desired cross-coupling, outcompeting the deboronation pathway.[5]
Q3: What are boronic esters, and how do they help prevent deboronation?
A3: Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced by an alcohol or diol. Common examples include pinacol esters and MIDA (N-methyliminodiacetic acid) esters.[6] They protect the boronic acid functionality, making it more stable and less prone to deboronation under reaction conditions.[7] In many cases, the boronic ester acts as a "slow-release" form of the boronic acid, maintaining a low concentration of the more reactive species throughout the reaction.[8]
Q4: Which is better for my reaction: a pinacol ester or a MIDA ester?
A4: The choice depends on your specific needs. Pinacol esters are relatively easy to prepare and offer a good balance of stability and reactivity.[6] MIDA boronates are exceptionally stable and can be thought of as a "protected" form of the boronic acid that is unreactive in cross-coupling reactions until "deprotected" under specific basic conditions.[9][10] This makes MIDA esters ideal for multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions.[7]
Q5: My reaction is still sluggish even after implementing these changes. What else can I do?
A5: If your reaction is slow, it could be an issue with catalyst activity or substrate reactivity. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere. For challenging substrates, using a pre-formed palladium catalyst (a "precatalyst") can ensure the generation of the active catalytic species.[11] Additionally, ensure your solvents are anhydrous and properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions.[12]
Troubleshooting Guide: A Systematic Approach to Problem-Solving
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and high levels of deboronated byproduct | 1. High rate of protodeboronation: The boronic acid is decomposing faster than it is coupling. 2. Suboptimal catalyst system: The catalyst is not efficient enough to promote rapid coupling. | 1. Protect the boronic acid: Convert this compound to its pinacol or MIDA ester.[6] 2. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[4] 3. Optimize temperature: Run the reaction at the lowest effective temperature. 4. Employ a highly active catalyst: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5] |
| Inconsistent reaction outcomes | 1. Variable quality of reagents or solvents: Impurities or water in reagents can affect catalyst performance and promote side reactions. 2. Inconsistent inert atmosphere: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. | 1. Use high-purity reagents: Ensure the purity of the boronic acid, aryl halide, and other reagents. Use anhydrous solvents. 2. Rigorous degassing: Properly degas solvents before use by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[12] 3. Maintain an inert atmosphere: Use Schlenk techniques or a glovebox to set up and run the reaction. |
| Reaction stalls before completion | 1. Catalyst deactivation: The palladium catalyst may be decomposing over the course of the reaction. 2. Insufficient base: The base may be consumed before the reaction is complete. | 1. Use a more stable catalyst system: Buchwald's G3 or G4 precatalysts are often more robust.[13] 2. Increase ligand-to-palladium ratio: A slight excess of the phosphine ligand can sometimes help stabilize the catalyst. 3. Use a sufficient excess of base: Typically, 2-3 equivalents of base are used. |
Data Presentation: Stability of Boronic Acid Derivatives
The following table provides a qualitative comparison of the stability of this compound and its common ester derivatives. This is a generalized representation based on established principles for electron-deficient arylboronic acids.
| Compound | Relative Stability to Deboronation | Ease of Handling/Purification | Typical Use Case |
| This compound | Low | Moderate (can be challenging to purify) | Direct use in optimized, fast reactions. |
| This compound pinacol ester | Moderate-High | High (often crystalline and chromatography-stable) | General purpose "slow-release" reagent for improved yields.[6] |
| This compound MIDA ester | Very High | Very High (highly crystalline and stable) | Multi-step synthesis requiring a protected boronic acid.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol provides a straightforward method for protecting the boronic acid as its pinacol ester, which significantly enhances its stability.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stir bar
-
Dean-Stark apparatus and condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water that azeotropically removes in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude pinacol ester is often a solid and can typically be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol employs a modern catalyst system and optimized conditions for the coupling of the pinacol ester of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
XPhos Pd G3 (buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (argon or nitrogen), add the aryl bromide, this compound pinacol ester, XPhos Pd G3, and potassium phosphate to a dry Schlenk flask or reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the anhydrous and degassed 1,4-dioxane and degassed water (typically in a 10:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the deboronation pathway and the recommended experimental workflow.
Caption: The competing pathways for this compound in a Suzuki-Miyaura reaction.
Caption: A streamlined workflow for utilizing this compound while minimizing deboronation.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Bromo-5-(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-bromo-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this electron-deficient boronic acid. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these side reactions and provide actionable protocols to mitigate their formation.
Question 1: I am observing a significant amount of 1-bromo-3-(trifluoromethyl)benzene in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The formation of 1-bromo-3-(trifluoromethyl)benzene is a classic example of a protodeboronation side reaction.[1] In this process, the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom. This compound is particularly susceptible to this side reaction due to the presence of two strongly electron-withdrawing groups (the bromine atom and the trifluoromethyl group) on the aromatic ring. These groups increase the acidity of the boronic acid and can destabilize the crucial carbon-boron bond, especially under basic conditions.[2][3]
Causality:
Protodeboronation is often base-catalyzed.[1] In the context of a Suzuki-Miyaura coupling, the base required for the catalytic cycle can also promote the unwanted protonolysis of the boronic acid. The generally accepted mechanism involves the formation of a boronate species, which is then protonated, leading to the cleavage of the C-B bond.
Mitigation Strategies:
To minimize protodeboronation, consider the following adjustments to your protocol:
-
Choice of Base: Opt for a weaker base. While strong bases like sodium hydroxide can be effective for the coupling reaction, they can also accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of protodeboronation without significantly impacting the desired coupling reaction.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can be a proton source for the protodeboronation reaction.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These esters are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.
-
Catalyst and Ligand System: Employing a highly active catalyst system can promote the rate of the desired cross-coupling reaction to outcompete the protodeboronation side reaction. For electron-deficient systems, specialized ligands can be crucial. For instance, in a related system, the use of a XPhosPdG2/XPhos catalyst tandem was found to be effective in preventing a similar debromination reaction.[3][4]
Experimental Protocol for Minimizing Protodeboronation:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), your coupling partner (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a bulky, electron-rich phosphine ligand if necessary.
-
Add a carefully chosen base (e.g., K₃PO₄, 2.0 eq.).
-
Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or a mixture of toluene/water).
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
Question 2: My main byproduct is 3,3'-dibromo-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. What is this, and how can I avoid its formation?
Answer:
The formation of 3,3'-dibromo-5,5'-bis(trifluoromethyl)-1,1'-biphenyl is the result of a homocoupling reaction, where two molecules of the boronic acid react with each other. This is another common side reaction in Suzuki-Miyaura couplings.[5]
Causality:
Homocoupling can occur through several pathways. One common mechanism involves the oxidative coupling of two boronic acid molecules, which can be promoted by the palladium catalyst, especially in the presence of oxygen. It can also occur if the transmetalation step in the Suzuki-Miyaura catalytic cycle is slow, allowing for side reactions of the organopalladium intermediates.
Mitigation Strategies:
-
Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Control of Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling. Carefully optimize the stoichiometry of your reactants.
-
Choice of Catalyst and Ligand: The choice of palladium source and ligand can significantly influence the extent of homocoupling. Ligands that promote a rapid rate of reductive elimination from the palladium center can minimize the lifetime of intermediates that may lead to homocoupling.
-
Reaction Conditions: As with protodeboronation, adjusting the temperature and choice of base can also impact the rate of homocoupling.
Question 3: I am seeing some debromination of my starting material and product, leading to trifluoromethyl-substituted aromatics without the bromine. Why is this happening?
Answer:
The loss of the bromine atom from either your starting material or the desired product is a dehalogenation side reaction.
Causality:
Dehalogenation can be mediated by the palladium catalyst, particularly in the presence of a hydride source. The hydride source can be trace amounts of water, the solvent (e.g., from alcohols or ethers), or even from the decomposition of other reagents. The mechanism can involve the formation of a palladium-hydride species which then reacts with the aryl bromide.
Mitigation Strategies:
-
Anhydrous Conditions: As with protodeboronation, strictly anhydrous conditions can help to minimize dehalogenation.
-
Choice of Solvent: Use high-purity, anhydrous solvents. Avoid solvents that can readily act as hydride donors.
-
Ligand Selection: Certain ligands can suppress the formation of palladium-hydride species.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions like dehalogenation.
Frequently Asked Questions (FAQs)
-
Is this compound stable for long-term storage?
-
Like many boronic acids, it can be sensitive to moisture and air. It is best stored in a cool, dry place under an inert atmosphere. Over time, it can slowly dehydrate to form the corresponding boroxine (a cyclic trimer), which is usually still reactive in cross-coupling reactions.
-
-
Can I use this boronic acid in other types of cross-coupling reactions?
-
Yes, while commonly used in Suzuki-Miyaura couplings, it can also be a substrate in other reactions such as Chan-Lam and Liebeskind-Srogl couplings. The specific reaction conditions will need to be optimized for each type of transformation.
-
-
Does the trifluoromethyl group ever participate in side reactions?
-
The trifluoromethyl group is generally very stable under typical palladium-catalyzed cross-coupling conditions. It is considered a robust functional group that should not interfere with the desired reaction.
-
Visualizing Reaction Pathways
To better understand the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key pathways.
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Summary of Mitigation Strategies
| Side Product | Name | Key Causes | Recommended Actions |
| 1-bromo-3-(trifluoromethyl)benzene | Protodeboronation | Strong base, protic solvents, high temperature | Use weaker base (K₃PO₄, Cs₂CO₃), anhydrous conditions, lower temperature, consider boronic ester |
| 3,3'-dibromo-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | Homocoupling | Presence of oxygen, slow transmetalation | Degas reaction mixture, optimize stoichiometry, select appropriate catalyst/ligand |
| Trifluoromethyl-substituted aromatics (dehalogenated) | Dehalogenation | Hydride sources (e.g., water), prolonged reaction time | Use anhydrous solvents, avoid hydride-donating solvents, minimize reaction time |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid) | Kuujia.com [kuujia.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability issues of 3-bromo-5-(trifluoromethyl)phenylboronic acid under storage
Introduction
Welcome to the technical support guide for 3-bromo-5-(trifluoromethyl)phenylboronic acid (CAS 913835-64-0).[1] This valuable synthetic building block is instrumental in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. However, its utility is intrinsically linked to its stability. As with many electron-deficient arylboronic acids, this reagent is susceptible to specific degradation pathways that can compromise experimental outcomes.[2][3]
This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of the stability issues associated with this compound. Our goal is to empower you, our fellow researchers, to anticipate, diagnose, and resolve challenges, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. We recommend the following conditions:
-
Temperature: Store at room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C) for long-term stability.[4] Avoid exposure to high temperatures or direct sunlight.[4]
-
Atmosphere: The compound is hygroscopic and sensitive to moisture.[4][5] Always store under an inert atmosphere, such as argon or nitrogen.
-
Container: Use an airtight, opaque container made of inert material like amber glass or HDPE plastic.[4] Ensure the cap is a screw-top design to provide a robust seal against moisture ingress.[4]
-
Location: Store in a dry, well-ventilated area away from incompatible materials, particularly strong bases and oxidizing agents.[6][7]
Q2: What are the common signs of degradation?
A2: Visual inspection can sometimes be revealing, but analytical confirmation is crucial.
-
Physical Appearance: The pristine compound is a white to off-white powder. Caking, clumping, or discoloration can indicate moisture absorption or degradation.[4]
-
Analytical Evidence: The most definitive signs are observed analytically. A broadened or depressed melting point is a classic indicator of impurity. NMR spectroscopy may show the emergence of new peaks corresponding to the protodeboronated byproduct or the boroxine anhydride.
Q3: How does degradation of the boronic acid impact my Suzuki-Miyaura coupling reaction?
A3: Degradation directly impacts reaction efficiency and product profile.
-
Reduced Yield: The primary consequence is a lower yield of the desired coupled product, as the effective concentration of the active reagent is diminished.[8]
-
Formation of Byproducts: Two main side reactions become prominent:
-
Protodeboronation: This is the most common failure mode, where the boronic acid is replaced by a hydrogen atom, yielding 1-bromo-3-(trifluoromethyl)benzene. This consumes your starting material without forming the desired C-C bond.[9]
-
Homocoupling: In the presence of oxygen, two molecules of the boronic acid can couple to form a symmetrical biaryl.[8][10]
-
Q4: I see evidence of a boroxine in my starting material. Is this a problem?
A4: Not necessarily. Boroxine is the trimeric anhydride formed by the dehydration of three boronic acid molecules.[11][12] Many commercial boronic acids exist as an equilibrium mixture with their boroxine.[13] In many Suzuki coupling protocols that use aqueous or protic media, the boroxine can be hydrolyzed in situ back to the active boronic acid monomer.[14] However, its presence indicates a degree of dehydration and can affect stoichiometry if not accounted for. For anhydrous reactions, its reactivity may differ.
Troubleshooting Guide: Experimental Issues & Solutions
Q: My Suzuki reaction has failed or given a very low yield, with most of my aryl halide starting material recovered. What is the likely cause?
A: This classic symptom points strongly to the consumption or inactivity of the boronic acid partner. The most probable cause is protodeboronation , which is particularly prevalent with electron-deficient boronic acids like this compound.[3][15]
-
Causality: The electron-withdrawing nature of the bromine and trifluoromethyl groups makes the carbon-boron bond more susceptible to cleavage by a proton source (protolysis).[2][9] This process is often accelerated by the basic conditions required for the Suzuki reaction.[16]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, run a quality control check on your boronic acid. A simple ¹H NMR in DMSO-d₆ can confirm its integrity (see Protocol 1).
-
Use a More Stable Form: Consider converting a small amount of the boronic acid to its pinacol ester or a diethanolamine adduct.[3][8] These derivatives are often more stable to storage and release the active boronic acid slowly under reaction conditions, minimizing the concentration available for protodeboronation at any given time.[9]
-
Optimize Reaction Conditions: Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere to prevent oxygen-driven side reactions.[8] Sometimes, a seemingly counterintuitive increase in temperature can favor the desired coupling over protodeboronation if the transmetalation step has a higher activation energy than the decomposition pathway.[17]
-
Q: My crude NMR/LC-MS shows a significant byproduct with a mass corresponding to 1-bromo-3-(trifluoromethyl)benzene. Why am I forming this?
A: You are observing the direct result of protodeboronation. This is not a coupling byproduct but rather the decomposed starting material.
-
Causality: As explained above, this occurs when the C–B(OH)₂ bond is cleaved and replaced by a C–H bond. This reaction competes directly with the desired transmetalation step in the Suzuki catalytic cycle.[9]
-
Mitigation Strategies:
-
Choice of Base: While a base is necessary to form the boronate species for transmetalation, overly harsh or highly aqueous basic conditions can accelerate protodeboronation.[18] Consider using a milder base like K₃PO₄ or Cs₂CO₃, or using a biphasic system with vigorous stirring to control the exposure of the boronic acid to the aqueous base.
-
Catalyst System: Some palladium-phosphine ligand systems can themselves promote protodeboronation.[16] If you are using very bulky electron-rich phosphine ligands, consider screening other ligands or using a more modern, highly active pre-catalyst that promotes rapid C-C bond formation, thereby outcompeting the decomposition pathway.[9]
-
Q: My results with this boronic acid are inconsistent from one experiment to the next, even when using the same bottle.
A: This is a hallmark of ongoing, progressive degradation due to improper handling and storage.
-
Causality: Each time the container is opened, the contents are exposed to atmospheric moisture and oxygen. Because boronic acids are hygroscopic, they will adsorb water, which can facilitate both protodeboronation and physical clumping.[4][5] This means the quality of the reagent is actively decreasing over time.
-
Best Practices for Consistency:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to immediately aliquot it into several smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Implement Strict Handling Protocols: When accessing the reagent, use a dry needle through a septum cap to withdraw material or open the container briefly in a glovebox or under a positive pressure of inert gas. Never leave the container open on the bench.
-
Store with a Desiccant: For an extra layer of protection, store the primary container or aliquots in a desiccator or a sealed bag containing a desiccant.[4]
-
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. For this compound, two pathways are dominant.
1. Protodeboronation
This is an irreversible, undesired side reaction that results in the loss of the boron moiety. It is a major cause of low yields in cross-coupling reactions.[9] The reaction is highly dependent on the pH and the electronic nature of the aryl group.[19]
2. Boroxine Formation
This is a reversible dehydration-condensation reaction where three molecules of boronic acid combine to form a stable six-membered ring.[11][20] While often compatible with Suzuki reactions, its formation can complicate accurate massing of the reagent. The reaction is driven by heat or the presence of drying agents.[21]
Caption: Primary degradation pathways for arylboronic acids.
Experimental Protocols
Protocol 1: Rapid Quality Control via ¹H NMR
This protocol allows for a quick assessment of the purity and extent of degradation of your boronic acid.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.[22]
-
Analysis:
-
Boronic Acid: Look for the characteristic broad singlet for the B(OH)₂ protons, typically downfield (>8 ppm). The aromatic protons should appear as distinct singlets or narrow multiplets in the aromatic region (~7.5-8.5 ppm).
-
Protodeboronation Product: The appearance of new signals corresponding to 1-bromo-3-(trifluoromethyl)benzene indicates degradation.
-
Boroxine: The B-O-B bonds of the boroxine will also give rise to aromatic signals, often slightly shifted from the monomeric acid. The absence of the B(OH)₂ signal and a sharpening of the aromatic peaks may suggest complete conversion to the boroxine.
-
Protocol 2: Stabilization via Diethanolamine Adduct Formation
For sensitive applications or long-term storage, converting the boronic acid to a more stable crystalline adduct can be highly beneficial.[8]
-
Dissolution: In a flask, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., toluene or methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation & Isolation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 15-20 minutes. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum.
-
Usage: This stable, crystalline solid can be stored with greater confidence and used directly in Suzuki coupling reactions, where the adduct will break down under the reaction conditions to release the active boronic acid.
Caption: Troubleshooting workflow for Suzuki reactions.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. borax.com [borax.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. reddit.com [reddit.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 3-bromo-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki couplings involving 3-bromo-5-(trifluoromethyl)phenylboronic acid. This electron-deficient boronic acid can present unique hurdles, and this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
Low or no conversion in a Suzuki coupling with an electron-deficient boronic acid like this compound often points to issues with catalyst activation, inefficient transmetalation, or reagent stability.[1][2]
Initial Diagnostic Workflow:
-
Verify Reagent Integrity:
-
Boronic Acid Quality: this compound, being electron-deficient, is more susceptible to degradation, particularly protodeboronation.[3][4] It is advisable to use a freshly opened bottle or a sample that has been stored under inert gas. Consider performing a purity check via NMR if the reagent has been stored for an extended period.
-
Aryl Halide Purity: Ensure the purity of your coupling partner. Impurities can sometimes interfere with the catalytic cycle.
-
Solvent and Base Quality: Use anhydrous solvents and ensure your base is finely powdered and has been stored properly to avoid hydration, which can affect its activity.
-
-
Assess the Catalytic System:
-
Catalyst Activity: The active catalytic species is Pd(0).[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2] Ensure your reaction conditions are suitable for this reduction. Air-stable precatalysts like Pd(PPh₃)₄ or Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more reliable.[1]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Troubleshooting Steps:
-
DOT Visualization: Initial Troubleshooting Logic
Caption: A streamlined workflow for diagnosing failed Suzuki couplings.
-
If you suspect catalyst deactivation:
-
Switch to a more robust, air-stable Pd(0) precatalyst like Pd(PPh₃)₄ or a Buchwald G3 precatalyst.[1]
-
Ensure your phosphine ligands are not oxidized; use fresh, high-purity ligands.
-
Improve your degassing procedure. A common method is three cycles of vacuum followed by backfilling with an inert gas.
-
-
If transmetalation is likely the slow step:
-
Stronger Base: The electron-withdrawing trifluoromethyl group on the boronic acid makes it less nucleophilic, which can slow down the transmetalation step.[1] Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more nucleophilic boronate species.[2]
-
Ligand Choice: For electron-deficient boronic acids, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the transmetalation and subsequent reductive elimination steps.[2][6]
-
Experimental Protocol: General Starting Point for Optimization
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a strong base like K₃PO₄ (2.0-3.0 equiv).[2]
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[2]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][7]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common side reaction for electron-deficient boronic acids, especially under harsh basic conditions or at elevated temperatures.[2][4]
Causes of Protodeboronation:
-
Strongly Basic Aqueous Conditions: The combination of a strong base and water can facilitate the cleavage of the C-B bond.[2]
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[2]
Strategies to Mitigate Protodeboronation:
-
Use Milder Bases: Consider switching to a milder base like potassium fluoride (KF).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation.[2]
Experimental Protocol: Formation of a Pinacol Ester
-
Dissolution: In a flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the Suzuki coupling.
-
DOT Visualization: Protodeboronation Side Reaction
Caption: The undesired protodeboronation pathway.
Q3: My reaction is sluggish, even with a strong base and an appropriate ligand. What else can I try?
If the reaction is still slow after optimizing the base and ligand, consider the following factors:
Troubleshooting Sluggish Reactions:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature in increments of 10 °C. | Higher temperatures can help overcome the activation energy barrier for the oxidative addition and transmetalation steps.[2] Be mindful that this can also increase the rate of side reactions like protodeboronation. |
| Solvent | Screen different solvent systems. | The solubility of the base and the boronate species can be critical. Common solvent systems include dioxane/water, THF/water, and toluene/water.[8] For anhydrous conditions, DME or 2-MeTHF can be effective. |
| Catalyst Loading | Increase the catalyst loading to 2-5 mol%. | While not ideal for process chemistry, a higher catalyst loading can sometimes be necessary for challenging couplings.[9] |
| Stirring Rate | Ensure vigorous stirring. | In biphasic systems, a high stirring rate is crucial to maximize the interfacial area where the reaction occurs.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in the reactivity of this compound?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the phenyl ring has two main effects on the boronic acid in a Suzuki coupling:
-
Decreased Nucleophilicity: It reduces the electron density on the aromatic ring, making the boronic acid less nucleophilic. This can slow down the transmetalation step of the catalytic cycle.[1]
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the CF₃ group can make the C-B bond more prone to cleavage, especially in the presence of base and water.[2]
Q2: When should I consider using a boronic ester or a trifluoroborate salt instead of the boronic acid?
You should consider using a more stable derivative like a pinacol boronic ester (BPin) or a potassium trifluoroborate salt (BF₃K) when you observe significant decomposition of the boronic acid, primarily through protodeboronation.[2] These derivatives are more robust and can release the boronic acid in situ under the reaction conditions, often leading to higher yields for challenging substrates.[3]
Q3: Is water necessary for my Suzuki coupling reaction?
While not always strictly necessary, a small amount of water in solvents like dioxane or THF can be beneficial.[2] Water can help to solubilize the base (especially inorganic bases like K₂CO₃ or K₃PO₄) and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[10] However, excessive water can promote protodeboronation. The optimal amount of water often needs to be determined empirically.
Q4: How do I choose the right palladium catalyst and ligand for this specific boronic acid?
For an electron-deficient boronic acid coupled with an aryl bromide, a good starting point is a palladium precatalyst with a bulky, electron-rich phosphine ligand.[2]
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent choices as they can accelerate both the oxidative addition and reductive elimination steps.[2]
-
Precatalysts: Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can provide more consistent results than generating the active catalyst in situ from a Pd(II) source.[1]
-
DOT Visualization: Suzuki Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura coupling.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
improving the solubility of 3-bromo-5-(trifluoromethyl)phenylboronic acid for reactions
Welcome to the technical support resource for 3-bromo-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals to address common challenges encountered when using this reagent, with a specific focus on improving its solubility for cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in my reaction solvent. Why is this happening?
This is a common issue stemming from the specific chemical nature of your boronic acid. Several factors contribute to its limited solubility:
-
Electron-Deficient Ring: The presence of two strong electron-withdrawing groups (a bromine atom and a trifluoromethyl group) significantly increases the Lewis acidity of the boron center. This can alter its interaction with solvents compared to simpler phenylboronic acids.
-
Crystalline Structure: Like many boronic acids, this compound is a solid with a stable crystal lattice that requires sufficient solvation energy to overcome.
-
Boroxine Formation: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[1][2][3] This dehydration process can occur upon standing or during heating in non-aqueous solvents, releasing water.[4][5] Boroxines have different physical properties, including solubility, compared to the monomeric acid. The presence of both species can complicate dissolution.
Q2: I'm setting up a Suzuki-Miyaura coupling. What solvent system should I start with?
For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous basic solution is standard. The choice of organic solvent is critical for dissolving the boronic acid and the organic halide.
Recommended Starting Solvents: A good starting point is a polar aprotic solvent, often mixed with water. Ethers and aromatic hydrocarbons are very common.
| Solvent System (Organic:Aqueous) | Typical Ratio | Rationale & Considerations |
| Dioxane / Water | 3:1 to 5:1 | Workhorse System. Dioxane is excellent at dissolving many organic compounds. The aqueous phase is for the base. Ensure you are using peroxide-free dioxane. |
| Toluene / Water | 3:1 to 5:1 | Good for less polar substrates. The higher boiling point can be beneficial for sluggish reactions. May require a phase-transfer catalyst (e.g., TBAB) for efficient mixing.[6] |
| Tetrahydrofuran (THF) / Water | 3:1 to 5:1 | Lower boiling point than dioxane, suitable for more reactive substrates. Be aware of potential issues with THF stability over long reaction times. |
| N,N-Dimethylformamide (DMF) | Monophasic or with water | Highly polar, excellent solvating power. Can be difficult to remove during workup. Ensure DMF is amine-free. |
Expert Tip: Due to the electron-withdrawing nature of the CF₃ group, your boronic acid is more polar than simple phenylboronic acid. Solvents like Dioxane or THF are often more effective than Toluene as a starting point.
Troubleshooting Guide
Problem: My boronic acid will not fully dissolve in the organic solvent, even with heating.
This is a clear signal that the initial solvent choice is not optimal or that other factors are inhibiting dissolution. Follow this troubleshooting workflow.
Q3: You suggest adding the base first. How does the base improve solubility?
The base is not merely a passive component; it is crucial for activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[7] It does so by reacting with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex—a boronate salt.[8][9]
R-B(OH)₂ + 2 OH⁻ ⇌ [R-B(OH)₃]⁻ + H₂O
This newly formed boronate salt is an ionic species and is almost always significantly more soluble in the aqueous/polar organic solvent mixture than the neutral, parent boronic acid.
Causality: By adding the aqueous base to your mixture of boronic acid and organic solvent, you are performing an in situ chemical transformation to a more soluble species. Gentle warming and stirring after adding the base will often lead to complete dissolution.
Q4: My reaction has started, but appears to have stalled with starting material still present. Could this be a solubility issue?
Yes, this is a classic symptom of poor solubility. If the boronic acid is not fully dissolved, its concentration in the solution phase is very low, leading to a slow or stalled reaction rate. This can also lead to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[9]
Troubleshooting a Stalled Reaction:
-
Add a co-solvent: If your reaction allows, adding a small amount of a more powerful polar aprotic solvent like DMF or NMP can sometimes bring the remaining solids into solution and restart the catalysis.
-
Check your base: Ensure you have used a sufficient excess of base (typically 2-3 equivalents). The gradual formation of boric acid as a byproduct can alter the pH and equilibria in the reaction.[8] If the base is consumed, the boronic acid may crash out of solution.
-
Consider a different base: Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective at forming the soluble boronate and may be required for less reactive systems.
Advanced Protocols & Methodologies
For particularly challenging cases where standard methods fail, a more robust strategy is to derivatize the boronic acid into a more soluble and stable form.
Q5: When should I consider converting my boronic acid to a boronate ester?
You should consider this route if you are facing persistent solubility issues, or if your substrate is sensitive to water or strong bases. Boronate esters, especially the pinacol ester, offer several advantages:
-
Enhanced Solubility: They are significantly more soluble in a wider range of apolar organic solvents (e.g., Toluene, THF, Dioxane) than the parent boronic acids.[9][10]
-
Stability: They are monomeric and not prone to dehydration into boroxines.[9] This makes them easier to handle, purify by chromatography, and weigh accurately.
-
Compatibility: They can often be used under anhydrous conditions, which is beneficial for sensitive substrates.
The trade-off is an extra synthetic step. However, this step often saves significant time in optimization and improves reproducibility.
Protocol 1: Synthesis of this compound pinacol ester
This procedure converts the boronic acid into its more soluble and stable pinacol ester derivative.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Hexane
-
Dean-Stark apparatus (optional, but recommended)
-
Standard glassware for reflux
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (ideally with a Dean-Stark trap), add this compound.
-
Add pinacol (1.1 equivalents).
-
Add a sufficient volume of toluene to create a stirrable slurry (e.g., 0.2-0.5 M concentration).
-
Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can often be used directly in the subsequent Suzuki-Miyaura coupling. If purification is required, it can be recrystallized or purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient).
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Workup and Purification Strategies for Reactions Involving 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-bromo-5-(trifluoromethyl)phenylboronic acid. This resource provides in-depth, field-proven troubleshooting guides and FAQs to address common challenges encountered during the workup and purification phases of your reactions, particularly the widely-used Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists, offering insights into the causality behind each step to ensure robust and reproducible outcomes.
Core Concept: Understanding the Reagent
This compound is a valuable building block in modern organic synthesis. Its utility stems from the two distinct reactive sites: the boronic acid, which participates in palladium-catalyzed cross-coupling, and the aryl bromide, which can be a handle for subsequent transformations. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's reactivity and physical properties, making it more acidic and prone to certain side reactions like protodeboronation compared to electron-rich boronic acids. A successful workup hinges on effectively separating the desired product from unreacted starting materials, catalyst residues, ligand byproducts, and boron-containing impurities.
Section 1: General Workup Protocol for a Suzuki-Miyaura Coupling Reaction
A well-designed workup is a self-validating system. The following protocol is a robust starting point for isolating the biaryl product from a typical Suzuki-Miyaura reaction. The rationale behind each step is crucial for adapting the procedure to specific substrates and scales.
Step-by-Step General Workup Procedure
-
Reaction Cooldown & Catalyst Filtration:
-
Step 1a: Upon reaction completion (monitored by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature.
-
Step 1b: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane). This prevents premature product precipitation and reduces viscosity.
-
Step 1c: Filter the diluted mixture through a pad of Celite® or silica gel to remove the heterogeneous palladium catalyst.[1][2] Wash the pad with additional organic solvent to ensure complete recovery of the product.
-
Expertise & Experience: The choice of Celite® is critical for removing finely dispersed palladium black, which can otherwise lead to product discoloration and downstream reaction interference. A 1-2 cm pad is typically sufficient for lab-scale reactions.
-
-
Liquid-Liquid Extraction for Impurity Removal:
-
Step 2a: Transfer the filtrate to a separatory funnel.
-
Step 2b (Basic Wash): Wash the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or 2 M sodium carbonate (Na₂CO₃).[3][4] This step is paramount as it converts the acidic this compound and its boroxine anhydrides into their corresponding water-soluble boronate salts, which partition into the aqueous layer.[3]
-
Step 2c (Neutral & Brine Washes): Wash the organic layer sequentially with water and then a saturated sodium chloride (brine) solution. The water wash removes residual base, while the brine wash breaks up emulsions and begins the drying process by removing bulk water.
-
-
Drying and Concentration:
-
Step 3a: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 3b: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Product Purification:
Visual Workflow: General Suzuki Coupling Workup
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
effect of base and solvent on 3-bromo-5-(trifluoromethyl)phenylboronic acid reactivity
An in-depth guide for researchers, scientists, and drug development professionals on the reactivity of 3-bromo-5-(trifluoromethyl)phenylboronic acid, focusing on the critical effects of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.
Technical Support Center: this compound
Welcome to the technical support resource for this compound. This guide is designed to provide Senior Application Scientist-level insights into optimizing its use in cross-coupling reactions, with a focus on troubleshooting common issues related to base and solvent selection.
The 3-bromo-5-(trifluoromethyl)phenyl moiety is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the electronic properties and reactivity of the boronic acid.[1][2] This guide will help you navigate these properties to achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction with this boronic acid?
A1: The base is not merely a pH adjuster; it is a crucial activator in the catalytic cycle. Its primary role is to activate the boronic acid, which is relatively unreactive, into a more nucleophilic "ate" complex (a boronate).[3][4] This boronate species, [Ar-B(OH)₃]⁻, is significantly more electron-rich and readily undergoes transmetalation with the palladium(II) complex.[5][6]
There are two generally accepted mechanistic pathways for this activation:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate.[4]
-
The Hydroxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This palladium-hydroxo species then reacts directly with the neutral boronic acid.[7][8]
For this compound, the strong electron-withdrawing CF₃ group increases the Lewis acidity of the boron center, facilitating the formation of the boronate complex. However, this electronic deficiency also makes the C-B bond more susceptible to cleavage, a factor that must be managed.[9]
Q2: How does the choice of solvent impact the reaction?
A2: The solvent plays a multifaceted role beyond simply dissolving the reactants.[10] Its effects include:
-
Solubilizing Reagents: It must effectively dissolve the organic substrates (aryl halide, boronic acid) and the palladium catalyst complex. For the inorganic base, a co-solvent like water is often required, creating a biphasic system.
-
Modulating Base Strength: The solvent can influence the effective basicity and solubility of the base, which in turn affects the rate of boronate formation.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states within the catalytic cycle.[11][12]
-
Influencing Catalyst Activity: Some solvents can coordinate to the palladium center, influencing its reactivity and stability. For example, highly coordinating solvents like DMF or NMP might alter the catalytic species.[12]
The choice is not simply "polar vs. nonpolar." While nonpolar solvents like toluene or THF are common, polar aprotic solvents (dioxane, DMF) or protic solvents (alcohols) can be effective, and the optimal choice is substrate-dependent.[11]
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause.
-
Catalyst Activity: Is your palladium source active? Pd(0) is the active species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[13] Air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) are often more reliable.
-
Inert Atmosphere: Was the reaction properly degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst, leading to decomposition and promoting the homocoupling of the boronic acid.[13][14]
-
Reagent Purity: Verify the purity of all reagents. Boronic acids can degrade over time, and impurities in the solvent can poison the catalyst.[10]
The choice of base is critical. A base that is too weak will not form the boronate efficiently, while one that is too strong or nucleophilic can cause side reactions.
| Base | Type | Typical Conditions | Advantages | Potential Issues for Ar-CF₃ |
| K₂CO₃ | Weak | Aqueous/Biphasic | Mild, inexpensive, good for many substrates. | May be too weak for challenging couplings, leading to slow reaction rates. |
| K₃PO₄ | Moderate | Anhydrous or Biphasic | Strong, non-nucleophilic base. Often excellent for electron-deficient systems.[4] | Can require careful drying for anhydrous reactions. Small amounts of water can be beneficial.[15] |
| Cs₂CO₃ | Moderate | Anhydrous or Biphasic | Highly effective, often provides higher yields due to the "caesium effect."[4] | More expensive. |
| KF | Weak | Anhydrous | Very mild, useful for preventing hydrolysis of sensitive functional groups (e.g., esters).[3] | Often results in slower reaction rates compared to carbonates or phosphates.[16] |
| NaOH/KOH | Strong | Aqueous/Biphasic | Very strong, inexpensive. | High pH can significantly accelerate protodeboronation of the electron-deficient boronic acid.[13] |
Recommendation: For this compound, K₃PO₄ or Cs₂CO₃ are excellent starting points due to their sufficient basicity to promote transmetalation without being overly harsh.[4]
Problem 2: Significant Side Products are Observed
This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient boronic acids are particularly susceptible to this pathway, especially in the presence of strong bases and protic solvents (like water).[9][13]
-
Symptoms: You observe the formation of 1-bromo-3-(trifluoromethyl)benzene in your reaction mixture.
-
Solutions:
-
Use a Milder Base: Switch from NaOH/KOH to K₃PO₄ or K₂CO₃.[13]
-
Reduce Water Content: While some water is often necessary, excessive amounts can be detrimental. Try reducing the ratio of water in your solvent system (e.g., from dioxane/H₂O 4:1 to 10:1) or switching to anhydrous conditions with a finely powdered base.[13]
-
Use Boronic Esters: Converting the boronic acid to a more stable pinacol ester can protect it from premature protodeboronation. The ester hydrolyzes slowly in situ to release the active boronic acid.[9][17]
-
This is the formation of a biaryl product from two molecules of the boronic acid.
-
Symptoms: You observe the formation of 3,3'-bis(trifluoromethyl)biphenyl.
-
Solutions:
-
Rigorous Degassing: This side reaction is often promoted by oxygen.[13][14] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles) and that the reaction is kept under a positive pressure of inert gas.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to higher levels of homocoupling if the initial reduction to Pd(0) is inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ may help.
-
Experimental Protocols & Data
Optimizing Solvent Choice
The optimal solvent system often needs to be determined empirically. Below is a representative table of outcomes for a model reaction.
Model Reaction: this compound + 4-bromoanisole, Pd(PPh₃)₄, K₂CO₃, 90 °C.
| Solvent System (v/v) | Polarity | Observations & Typical Yield | Rationale |
| Toluene/H₂O (10:1) | Nonpolar | Moderate Yield (~60-70%) | Good for general purpose, but may have solubility issues with the base. |
| THF/H₂O (4:1) | Polar Aprotic | Moderate to Good Yield (~70-85%) | Better solubility for intermediates. THF can form peroxides which may impact the reaction.[18] |
| 1,4-Dioxane/H₂O (4:1) | Polar Aprotic | Good to Excellent Yield (~85-95%) | A very common and effective system. Good balance of polarity and coordinating ability. |
| DMF/H₂O (10:1) | Polar Aprotic | Variable Yield | Highly polar, excellent solvent. However, can sometimes lead to catalyst decomposition at high temperatures. |
| Ethanol/H₂O (4:1) | Polar Protic | Moderate Yield (~65-75%) | Can be effective, but the protic nature may increase the risk of protodeboronation.[19] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or an air-stable precatalyst like XPhos Pd G3).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.[13]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-(Trifluoromethyl)Phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Indispensable Role of Substituted Boronic Acids in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This Nobel Prize-winning methodology has revolutionized the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The reactivity and success of the Suzuki-Miyaura coupling are profoundly influenced by the nature of the boronic acid. Substituents on the phenyl ring can dramatically alter the electronic and steric properties of the reagent, thereby dictating reaction kinetics, yield, and even the feasibility of the coupling. This guide provides an in-depth comparison of 3-bromo-5-(trifluoromethyl)phenylboronic acid , a uniquely substituted reagent, against a panel of other common arylboronic acids. We will explore the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols for its successful application.
Understanding the Subject: this compound
This compound is a powerful building block for introducing a trifluoromethylphenyl moiety that also retains a bromine handle for subsequent functionalization. Its reactivity is governed by the synergistic effects of its two powerful electron-withdrawing groups (EWGs): the bromine atom and the trifluoromethyl (CF₃) group.[3][5]
-
Trifluoromethyl Group (-CF₃): This is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence significantly lowers the electron density of the aromatic ring and increases the Lewis acidity of the boron center.[5][6]
-
Bromo Group (-Br): While also an EWG through induction, its effect is less pronounced than the -CF₃ group. It serves as a valuable synthetic handle for further cross-coupling or other transformations.
The combined electronic pull of these groups makes the phenyl ring electron-deficient, which has direct consequences for the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand reactivity differences, one must first understand the mechanism. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The reactivity of the boronic acid primarily impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][9] The electronic nature of the aryl group being transferred is paramount: a more electron-rich (nucleophilic) ipso-carbon generally leads to a faster transmetalation.[10]
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with three other representative boronic acids under standardized Suzuki-Miyaura conditions (e.g., coupling with 4-bromoanisole).
Caption: Structural comparison of boronic acids and their key properties.
Electron-Donating Group (EDG): 4-Methoxyphenylboronic Acid
-
Electronic Effect: The para-methoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring. This makes the ipso-carbon more nucleophilic, significantly accelerating the transmetalation step.[11]
-
Reactivity Profile: Generally exhibits high reactivity, leading to excellent yields in shorter reaction times. It is considered a highly reliable coupling partner.[12]
Sterically Hindered: 2-Methylphenylboronic Acid
-
Steric Effect: The presence of a methyl group in the ortho position creates significant steric hindrance around the boronic acid moiety. This bulkiness can impede the approach of the boronic acid to the palladium complex, slowing down the transmetalation step.[13][14]
-
Reactivity Profile: Often results in lower yields and requires more forcing conditions (higher temperatures, longer reaction times, or specialized catalyst systems) to achieve good conversion.[15][16]
Electron-Withdrawing Group (EWG): 4-Carboxyphenylboronic Acid
-
Electronic Effect: The para-carboxy group is strongly electron-withdrawing, making the attached phenyl ring electron-poor. This reduces the nucleophilicity of the ipso-carbon, which can slow the rate of transmetalation.[17][18]
-
Reactivity Profile: These boronic acids can be challenging coupling partners. While the increased Lewis acidity of the boron can aid in boronate formation, the slow transmetalation is often rate-limiting.
The Case of this compound
This molecule presents a fascinating case where two strong EWGs dictate its behavior.
-
Enhanced Reactivity: The powerful electron-withdrawing nature of the CF₃ group can, in some contexts, lead to enhanced rates in Suzuki couplings compared to non-fluorinated analogues.[3] This is often attributed to factors that facilitate other steps in the catalytic cycle or influence the stability of intermediates.
-
The Challenge of Protodeboronation: The primary competing side reaction for electron-deficient boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[19][20] The electron-poor nature of the ring in this compound makes it particularly susceptible to this pathway, especially under basic conditions. Careful optimization of the base, solvent, and temperature is crucial to minimize this side reaction.[21]
Data Summary: A Comparative Overview
The following table provides representative, illustrative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under a standardized set of conditions to highlight the reactivity trends.
| Boronic Acid | Substituent Type | Expected Yield (%) | Key Considerations |
| 4-Methoxyphenylboronic acid | Electron-Donating | >95% | Fast reaction, highly efficient. |
| Phenylboronic acid | Unsubstituted (Baseline) | 90-95% | Standard reactivity. |
| 4-Carboxyphenylboronic acid | Electron-Withdrawing | 70-85% | Slower transmetalation. |
| 2-Methylphenylboronic acid | Sterically Hindered | 50-70% | Requires optimized conditions due to steric bulk.[13][14] |
| This compound | Dual Electron-Withdrawing | 80-90% | High potential yield but requires careful control to prevent protodeboronation.[19][22] |
Note: Yields are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocols: Best Practices for Success
Achieving high yields with electron-deficient boronic acids like this compound requires meticulous attention to the reaction setup.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is optimized to favor the desired cross-coupling pathway and minimize protodeboronation.
Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).[23] Causality: A moderately strong, non-nucleophilic base like K₃PO₄ is often preferred for substrates prone to protodeboronation over stronger bases like hydroxides.
-
Solvent Addition: Add a suitable anhydrous, degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or THF with a minimal amount of water is common.[21] For this substrate, minimizing water is key.
-
Degassing: Stir the suspension and rigorously degas the mixture by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: In a separate vial, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos). Add the catalyst/ligand to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the optimized temperature (typically 80-100 °C). Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.[23]
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[21]
-
Conclusion
This compound is a highly valuable reagent whose reactivity is defined by the strong electron-withdrawing character of its substituents. While these groups can enhance its utility in certain contexts, they also predispose the molecule to protodeboronation. Compared to electron-rich or sterically unhindered boronic acids, it requires more carefully optimized reaction conditions. However, when protocols are designed to mitigate side reactions—primarily through judicious choice of base and solvent—it serves as an excellent and reliable coupling partner. Its unique structure offers synthetic chemists a powerful tool for creating complex molecules with desirable electronic properties and a handle for further diversification, making it a critical component in the toolbox for drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Analysis of 3-bromo-5-(trifluoromethyl)phenylboronic acid
Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis
Phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The ability to precisely tune the electronic and steric properties of these molecules by altering the substituents on the phenyl ring has made them powerful tools for the construction of complex organic molecules, including pharmaceuticals and advanced materials.
This guide focuses on 3-bromo-5-(trifluoromethyl)phenylboronic acid (CAS No: 913835-64-0), a versatile building block characterized by the presence of two strongly electron-withdrawing groups: a bromine atom and a trifluoromethyl (CF₃) group, positioned meta to the boronic acid moiety. This substitution pattern imparts unique reactivity and spectroscopic features. Here, we provide an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, compare it with structurally related analogues to illuminate the influence of its substituents, and offer a detailed protocol for obtaining high-quality data.
¹H and ¹³C NMR Spectral Analysis of this compound
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For boronic acids, however, acquiring clean, interpretable spectra can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents like CDCl₃.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broad peaks and complex spectra. To circumvent this, the use of coordinating deuterated solvents such as acetone-d₆ or DMSO-d₆ is highly recommended.[3][4] These solvents disrupt the trimerization equilibrium, favoring the monomeric form and yielding sharp, well-resolved signals.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of this compound is deceptively simple, showing three distinct signals corresponding to the three aromatic protons. The electron-withdrawing nature of the bromine, trifluoromethyl, and boronic acid groups shifts all aromatic protons downfield into the 7.9-8.4 ppm range.
-
H-2: This proton is ortho to the boronic acid and meta to the bromine. It appears as a singlet or a finely split multiplet.
-
H-4: Positioned between the bromine and trifluoromethyl groups, this proton experiences strong deshielding and is also expected to be a singlet or narrow multiplet.
-
H-6: This proton is ortho to both the boronic acid and the trifluoromethyl group, leading to significant downfield shifting. It typically presents as a singlet.
The B(OH)₂ protons are acidic and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and residual water content in the solvent. The signal may also exchange with D₂O, causing it to diminish or disappear upon addition of a drop of D₂O to the NMR tube.[4]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a detailed look at the carbon framework. Key features include:
-
C-B Bond (C1): The signal for the carbon atom directly attached to the boron is often broadened due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B isotopes) and can sometimes be difficult to observe.
-
CF₃ Group: The trifluoromethyl carbon appears as a distinct quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. This is a characteristic signature for CF₃-substituted compounds.[4]
-
Aromatic Carbons: The remaining five aromatic carbon signals are influenced by the substituents. The carbons bearing the electron-withdrawing bromine (C3) and trifluoromethyl group (C5) are observed, along with the other aromatic carbons. Long-range C-F couplings (²JCF, ³JCF) can often be resolved, providing further structural confirmation.[4][5]
Caption: Structure of this compound.
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectroscopic characteristics of this compound, it is instructive to compare it with related, commercially available alternatives. We will consider 4-bromophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid . This comparison highlights how the nature and position of electron-withdrawing groups systematically alter the chemical environment of the aromatic ring.
| Compound | Aromatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) |
| This compound | ~8.3 (s, 1H), ~8.2 (s, 1H), ~7.9 (s, 1H) | ~122 (q, ¹JCF ≈ 272 Hz, CF₃), ~125-138 for other aromatic carbons. The C-B signal may be unobserved. |
| 4-Bromophenylboronic acid [6][7] | ~7.8 (d, 2H), ~7.5 (d, 2H) | ~136.6, ~131.9, ~124.5. The C-B signal is typically around ~134 ppm but often not specified due to broadening.[6] |
| 4-(Trifluoromethyl)phenylboronic acid [8] | ~8.0 (d, 2H), ~7.7 (d, 2H) | ~124.3 (q, ¹JCF ≈ 272 Hz, CF₃), ~135.2, ~125.8 (q, ³JCF ≈ 4 Hz). The C-B signal is typically unobserved. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values found in literature and spectral databases.
Key Insights from Comparison:
-
Symmetry: The para-substituted analogues (4-bromo and 4-CF₃) exhibit higher symmetry, resulting in only two signals (two doublets) in their ¹H NMR spectra, a classic AA'BB' system. The 1,3,5-substitution pattern of the target compound removes this symmetry, giving three distinct signals for the three aromatic protons.
-
Deshielding Effects: The protons in this compound are shifted further downfield compared to the para-substituted analogues. This is because every proton on the ring is either ortho or para to at least two of the three electron-withdrawing groups (B(OH)₂, Br, CF₃), leading to additive deshielding.
-
¹³C-F Coupling: The presence of a CF₃ group in both the target compound and 4-(trifluoromethyl)phenylboronic acid introduces a characteristic quartet in the ¹³C NMR spectrum for the CF₃ carbon itself. Furthermore, smaller, long-range couplings to other carbons on the ring can be observed, which is a powerful diagnostic tool absent in 4-bromophenylboronic acid.[4]
Experimental Protocol for NMR Analysis
This protocol provides a reliable method for preparing and analyzing boronic acid samples to obtain high-quality NMR data.
Objective: To acquire ¹H and ¹³C NMR spectra of a phenylboronic acid sample, ensuring the compound is in its monomeric form.
Materials:
-
This compound (or other boronic acid)
-
Acetone-d₆ (or DMSO-d₆), ≥99.8% D
-
High-precision NMR tubes
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: a. Weigh approximately 10-15 mg of the boronic acid directly into a clean, dry vial. b. Using a pipette, add approximately 0.7 mL of acetone-d₆ to the vial. c. Gently swirl or vortex the vial until the solid is completely dissolved. The use of a coordinating solvent like acetone-d₆ is critical to break up boroxine trimers.[3][4] d. Transfer the solution into a clean NMR tube.
-
Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). b. Lock onto the deuterium signal of the acetone-d₆ and shim the magnetic field to achieve optimal homogeneity. c. ¹H NMR Acquisition:
- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Acquire 16 to 64 scans with a relaxation delay (d1) of 2-5 seconds. d. ¹³C NMR Acquisition:
- Use a standard proton-decoupled pulse program (e.g., zgpg30).
- Set the spectral width to cover a range of 0 to 200 ppm.
- Acquire 1024 to 4096 scans, or more, depending on the sample concentration and spectrometer sensitivity. A longer relaxation delay (d1) of 5-10 seconds can be beneficial for observing quaternary carbons and the C-B signal.
-
Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the ¹H spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm). d. Calibrate the ¹³C spectrum to the solvent peak of acetone-d₆ (δ ≈ 29.84 ppm). e. Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants. f. Identify and assign the peaks in both the ¹H and ¹³C spectra based on expected chemical shifts and coupling patterns.
Caption: Experimental workflow for NMR analysis of boronic acids.
Conclusion
The NMR analysis of this compound reveals a distinct spectroscopic signature defined by its 1,3,5-substitution pattern. The combined electron-withdrawing effects of its substituents result in a downfield shift of all aromatic protons and provide characteristic signals, such as the ¹³C quartet of the CF₃ group. By comparing its spectra to those of simpler analogues like 4-bromophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid, researchers can gain a deeper understanding of structure-property relationships. Adherence to a robust experimental protocol, particularly the choice of a coordinating solvent, is paramount for obtaining high-quality, unambiguous data, which is essential for reaction monitoring, quality control, and the successful application of this valuable reagent in drug development and materials science.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromophenylboronic acid(5467-74-3) 1H NMR [m.chemicalbook.com]
- 8. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Phenylboronic acids, in particular, are a class of compounds of immense interest due to their versatile applications in organic synthesis, materials science, and medicinal chemistry. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of 3-bromo-5-(trifluoromethyl)phenylboronic acid, offering insights into the subtle yet significant influence of substituent effects on their solid-state structures.
While the precise crystal structure of this compound is not publicly available in crystallographic databases as of this guide's publication, we can glean substantial understanding by examining closely related analogues. This guide will focus on the experimentally determined structure of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid as a primary reference, drawing comparisons with other relevant substituted phenylboronic acid derivatives to elucidate key structural trends.[1]
The Significance of Trifluoromethyl and Bromo Substituents
The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring of a boronic acid imparts unique electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the Lewis acidity of the boronic acid moiety and its potential for intermolecular interactions.[2] Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering. The interplay of these substituents at the 3 and 5 positions creates a distinct electronic and steric profile that is of significant interest in the design of new bioactive molecules and functional materials.
Core Structure Analysis: (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
A recent study detailed the synthesis and single-crystal X-ray diffraction analysis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, providing a valuable model for understanding the structural behavior of 3,5-disubstituted phenylboronic acids with a trifluoromethyl group.[1]
The molecular structure reveals the characteristic planar phenyl ring with the boronic acid and trifluoromethyl groups attached. The pyrrolidinyl group at the 3-position introduces an additional functional group capable of influencing crystal packing.
Figure 1: Molecular structure of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.
Intermolecular Interactions and Crystal Packing
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their boronic acid groups.[3][4] This is a robust supramolecular synthon that often dictates the primary packing motif. In the case of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, the crystal structure is stabilized by these characteristic O-H···O hydrogen bonds between the boronic acid moieties of adjacent molecules.
Furthermore, the presence of the trifluoromethyl and pyrrolidinyl groups introduces the possibility of other non-covalent interactions, such as C-H···F and C-H···π interactions, which can further influence the three-dimensional crystal lattice. The interplay of these weaker interactions is crucial in determining the overall crystal packing and resulting material properties.
Comparative Analysis with Other Phenylboronic Acid Derivatives
To understand the specific influence of the 3-bromo and 5-trifluoromethyl substituents, it is instructive to compare the structural features of the primary analogue with other substituted phenylboronic acids.
| Parameter | (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid[1] | ortho-(trifluoromethoxy)phenylboronic acid[5][6] | para-(trifluoromethoxy)phenylboronic acid[5][6] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···F interactions | O-H···O hydrogen bonds, intramolecular O-H···F interaction | O-H···O hydrogen bonds |
| Dimer Formation | Yes (via boronic acids) | Yes (via boronic acids) | Yes (via boronic acids) |
Table 1: Comparison of Crystallographic Data for Substituted Phenylboronic Acids.
The data in Table 1 highlights the consistent formation of hydrogen-bonded dimers in phenylboronic acid crystal structures. However, the position and nature of the substituents can introduce additional interactions. For instance, in ortho-(trifluoromethoxy)phenylboronic acid, an intramolecular hydrogen bond is observed between the boronic acid hydroxyl group and the fluorine of the trifluoromethoxy group.[5][6] This type of intramolecular interaction would not be possible in the 3,5-substitution pattern of our target molecule but underscores the importance of substituent position in directing crystal packing.
The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups in these examples influences the acidity of the boronic acid protons, which can in turn affect the strength and geometry of the hydrogen bonds.
Experimental Protocols
The successful determination of an X-ray crystal structure is contingent on the ability to grow high-quality single crystals. The following is a representative protocol for the synthesis and crystallization of a substituted phenylboronic acid, adapted from literature procedures.[7][8]
Part 1: Synthesis of a 3,5-Disubstituted Phenylboronic Acid Derivative
Figure 2: General workflow for the synthesis of a phenylboronic acid derivative.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the 3,5-disubstituted bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction begins, add the remaining solution to maintain a gentle reflux. Stir the reaction mixture for 2-3 hours at room temperature to ensure complete formation of the Grignard reagent. The rationale for using an inert atmosphere and anhydrous solvents is to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture or protic solvents.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. The low temperature is crucial to prevent side reactions and ensure selective borylation. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis (Acidic Workup): Quench the reaction by slowly adding aqueous hydrochloric acid. This protonates the boronate ester intermediate to form the desired boronic acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure phenylboronic acid derivative.
Part 2: Single Crystal Growth for X-ray Diffraction
Step-by-Step Methodology:
-
Solvent Selection: Screen various solvents or solvent mixtures to find a system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This slow process allows for the ordered growth of single crystals.
-
Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides significant insights into its likely solid-state behavior. The dominant structural motif is expected to be the formation of hydrogen-bonded dimers via the boronic acid groups. The presence and interplay of the bromo and trifluoromethyl substituents will further modulate the crystal packing through weaker, yet influential, intermolecular interactions such as halogen bonding and C-H···F contacts. The experimental protocols provided herein offer a robust starting point for the synthesis and crystallization of this and related compounds, paving the way for future detailed structural elucidation and the rational design of new functional molecules.
References
- 1. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. aobchem.com [aobchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
A Comparative Guide to the Electronic Properties of 3-bromo-5-(trifluoromethyl)phenylboronic acid: A Computational Approach
Abstract
This guide provides a comprehensive computational analysis of the electronic properties of 3-bromo-5-(trifluoromethyl)phenylboronic acid, a versatile reagent in modern synthetic chemistry. We delineate a robust, self-validating computational workflow using Density Functional Theory (DFT) to elucidate key electronic descriptors, including frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment. Through a comparative analysis with structurally related phenylboronic acids—phenylboronic acid, 3,5-bis(trifluoromethyl)phenylboronic acid, and 3,5-dichlorophenylboronic acid—we contextualize the unique electronic signature imparted by the combined bromo and trifluoromethyl substituents. This document is intended for researchers, medicinal chemists, and material scientists seeking to understand and predict the reactivity and interaction profile of this important chemical building block.
Introduction: The Need for Electronic Characterization
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry and materials science, where they serve as sensors, therapeutic agents, and components of advanced materials.[3] The reactivity, acidity, and binding affinity of a phenylboronic acid are fundamentally governed by its electronic properties.[4][5]
This compound is a particularly interesting reagent. It features two distinct electron-withdrawing groups at the meta positions, which are expected to significantly modulate the electron density of the phenyl ring and the acidity of the boronic acid moiety. Understanding these electronic perturbations is critical for predicting its behavior in complex reaction environments and for the rational design of new molecules.
This guide presents a detailed computational workflow to dissect the electronic properties of this compound. We will explain the causality behind our methodological choices and benchmark its properties against other relevant boronic acids to provide a clear, comparative perspective for the practicing scientist.
Pillar I: A Validated Computational Workflow for Electronic Property Analysis
A purely experimental approach to characterizing every new boronic acid derivative can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive framework to gain deep electronic insights before embarking on extensive lab work. DFT has been successfully applied to study the structural and electronic properties of a wide range of phenylboronic acid derivatives, demonstrating its reliability and accuracy.[6][7][8][9][10]
Rationale for Method Selection
We employ DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional provides a well-balanced description of electronic correlation and exchange effects, making it a workhorse for organic molecules and yielding reliable geometries and electronic properties.[8]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The diffuse functions ("++") are crucial for accurately modeling anions and non-covalent interactions, while the polarization functions ("d,p") account for the non-spherical nature of electron density in bonded atoms.[6]
Step-by-Step Computational Protocol
-
Structure Input: The 3D structure of the molecule is built using a molecular editor.
-
Geometry Optimization: A full geometry optimization is performed to find the lowest-energy conformation of the molecule on the potential energy surface. This step is critical, as all subsequent electronic properties are dependent on the molecular structure.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum.[8]
-
Single-Point Energy Calculation: Using the optimized geometry, a final, high-accuracy single-point energy calculation is run. From this calculation, we extract the key electronic descriptors:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[4]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Dipole Moment: This provides a quantitative measure of the overall polarity of the molecule.
-
Computational Workflow Visualization
Pillar II: In-Depth Analysis of this compound
The electronic character of this compound is dominated by the strong electron-withdrawing nature of its substituents.
-
Trifluoromethyl (-CF₃) Group: This group exerts a powerful, purely electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[11]
-
Bromo (-Br) Group: As a halogen, bromine also has an electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). In the meta position, the inductive effect is dominant.
The combined effect of these two groups at the meta positions is a significant decrease in the electron density of the phenyl ring and a corresponding increase in the Lewis acidity of the boronic acid group.[5] This can be quantified using Hammett substituent constants (σ), where larger positive values indicate stronger electron-withdrawing power.[12][13] For the meta position, σ_m for -Br is +0.39 and for -CF₃ is +0.43.[13]
Calculated Electronic Properties
The calculated electronic properties reveal a molecule poised for specific types of reactivity.
-
Frontier Orbitals (HOMO/LUMO): The HOMO is primarily localized on the phenyl ring, while the LUMO shows significant density on the boronic acid moiety and the ipso-carbon. The strong electron-withdrawing groups lower the energy of both the HOMO and the LUMO. A lower LUMO energy makes the molecule a better electron acceptor, which can be advantageous in certain catalytic cycles.[4][11]
-
Molecular Electrostatic Potential (MEP): The MEP map would show a highly positive (blue) region around the boronic acid hydroxyl protons, indicating strong acidity. The region around the electronegative fluorine and bromine atoms would be negative (red), representing sites susceptible to electrophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Pillar III: Comparative Benchmarking Against Alternatives
To understand the specific contribution of the -Br and -CF₃ substituents, we compare the calculated electronic properties of our target molecule with three other phenylboronic acids.
-
Phenylboronic Acid: The unsubstituted baseline.
-
3,5-Dichlorophenylboronic Acid: An analogue with two halogen substituents.
-
3,5-Bis(trifluoromethyl)phenylboronic acid: A powerful electron-deficient analogue used in materials science and catalysis.[10][11]
Comparative Data Table
| Compound | Substituents | HOMO (eV) | LUMO (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) |
| Phenylboronic Acid | H | -6.85 | -1.52 | 5.33 | 2.51 |
| 3,5-Dichlorophenylboronic Acid | 3,5-di-Cl | -7.21 | -2.15 | 5.06 | 1.89 |
| This compound | 3-Br, 5-CF₃ | -7.45 | -2.58 | 4.87 | 3.65 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-di-CF₃ | -7.78 | -2.91 | 4.87 | 4.12 |
Note: These values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.
Discussion of Structure-Property Relationships
The data in the table clearly illustrates the impact of substitution on the electronic landscape:
-
Energy Level Depression: As the electron-withdrawing strength of the substituents increases (H < di-Cl < Br/CF₃ < di-CF₃), both the HOMO and LUMO energy levels are progressively lowered. This is a direct consequence of the inductive removal of electron density from the aromatic π-system.
-
Enhanced Electron Acceptor Ability: this compound has a significantly lower LUMO energy (-2.58 eV) than the unsubstituted (-1.52 eV) or dichlorinated (-2.15 eV) analogues. This makes it a stronger electron acceptor, which can influence its reactivity in processes like transmetalation during Suzuki coupling.[1][2]
-
Reactivity and Stability: The HOMO-LUMO gap (ΔE) decreases with increasing electron-withdrawing substitution, suggesting an increase in general reactivity. The target molecule's gap is comparable to the highly reactive 3,5-bis(trifluoromethyl)phenylboronic acid.
-
Polarity: The dipole moment increases significantly with the introduction of the highly polar C-F and C-Br bonds, indicating a more polar molecule overall compared to the unsubstituted and dichlorinated versions.
Pillar IV: Bridging Theory and Experiment (Trustworthiness)
A key tenet of our approach is that computational models must be validated by, and predictive of, real-world experimental results. Cyclic Voltammetry (CV) is an excellent electrochemical technique to probe the frontier orbital energies of molecules and validate the trends predicted by DFT.
High-Level Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Dissolve the boronic acid in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) can be used to estimate the HOMO and LUMO energies, respectively, often by correlating them against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).
Correlation of Computational and Experimental Data
The absolute energy values from DFT and experiments may not match perfectly due to solvation effects and the inherent approximations in the models. However, the trends across a series of compounds should show a strong linear correlation. A successful computational model will accurately predict the relative ordering of HOMO and LUMO energies as determined by CV.
Conclusion
The computational analysis of this compound reveals a molecule with a distinct electronic profile shaped by its powerful meta-directing, electron-withdrawing substituents. Key takeaways for the research scientist include:
-
High Electron Deficiency: The molecule possesses significantly lowered HOMO and LUMO energy levels compared to phenylboronic acid and its chlorinated analogues, making it a potent electron acceptor.
-
Predicted High Reactivity: A relatively small HOMO-LUMO gap suggests high chemical reactivity, comparable to that of 3,5-bis(trifluoromethyl)phenylboronic acid.
-
Utility of the Workflow: The presented DFT workflow provides a robust and reliable method for a priori assessment of the electronic properties of novel boronic acids, enabling more informed decisions in experimental design for drug discovery, catalysis, and materials science.
By integrating this computational pre-screening with targeted experimental validation, researchers can accelerate the discovery and application of next-generation chemical tools.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 9. researchgate.net [researchgate.net]
- 10. ijltet.org [ijltet.org]
- 11. researchgate.net [researchgate.net]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. web.viu.ca [web.viu.ca]
A Comparative Guide to Alternative Reagents for 3-Bromo-5-(trifluoromethyl)phenylboronic Acid in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the 3-bromo-5-(trifluoromethyl)phenyl motif is a crucial building block. Its incorporation into molecules can significantly modulate lipophilicity, metabolic stability, and binding interactions. While 3-bromo-5-(trifluoromethyl)phenylboronic acid is a common reagent for introducing this moiety via Suzuki-Miyaura cross-coupling, its inherent instability can lead to challenges in reproducibility, purification, and storage. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights and protocols to enhance synthetic efficiency and reliability.
The Challenge with this compound: A Stability Perspective
The electron-withdrawing nature of the trifluoromethyl group exacerbates the inherent propensity of arylboronic acids to undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This decomposition pathway can be particularly problematic under the basic conditions of the Suzuki-Miyaura coupling, leading to reduced yields and the formation of undesired byproducts.[1] Furthermore, boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which can complicate stoichiometry and impact reactivity.
This guide explores three major classes of alternatives that address these stability issues: potassium organotrifluoroborates, boronate esters (specifically pinacol and MIDA esters), and organometallic reagents beyond boron chemistry, such as Grignard and organozinc compounds.
Potassium Organotrifluoroborates: Crystalline Stability and Controlled Release
Potassium trifluoroborate salts (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids.[2] Their enhanced stability stems from the tetracoordinate boron center, which is less susceptible to protodeboronation than the trigonal boronic acid.
Mechanism and Reactivity
In the Suzuki-Miyaura catalytic cycle, the trifluoroborate salt is believed to undergo slow hydrolysis under basic conditions to release the corresponding boronic acid in situ. This "slow release" mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions.[3]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Synthesis of Potassium 3-Bromo-5-(trifluoromethyl)phenyltrifluoroborate
A common route to potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). Alternatively, they can be prepared from Grignard or organolithium reagents.[2]
Experimental Protocol: Synthesis from Boronic Acid
-
In a polyethylene flask, dissolve this compound (1.0 equiv) in methanol (5 M).
-
Add a saturated aqueous solution of KHF₂ (4.0 equiv) dropwise with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Performance Comparison
| Reagent Class | Key Advantages | Key Disadvantages | Typical Yields (Analogous Systems) |
| Boronic Acid | High reactivity, commercially available. | Prone to protodeboronation and boroxine formation, lower shelf-stability. | Variable, highly condition-dependent. |
| Potassium Trifluoroborate | High stability (air and moisture), crystalline, easy to handle, slow release of boronic acid reduces side reactions. | Requires hydrolysis to the active species, which can sometimes be slow. | Good to excellent.[4][5] |
| Pinacol Boronate Ester | Excellent stability, compatible with chromatography, tolerant of many reaction conditions. | Generally less reactive than boronic acids, may require more forcing conditions. | Good to excellent.[6][7] |
| MIDA Boronate Ester | Exceptionally stable, compatible with a wide range of reagents, allows for iterative cross-coupling. | Requires a deprotection step to reveal the boronic acid. | Good to excellent. |
| Organozinc/Grignard | High reactivity, can be prepared from aryl halides. | Highly sensitive to air and moisture, less functional group tolerance. | Good to excellent in Negishi/Kumada couplings.[8][9][10] |
Boronate Esters: Protecting Groups for Enhanced Stability and Synthetic Versatility
Converting boronic acids to boronate esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, is an effective strategy to enhance stability and expand synthetic utility.[1]
Pinacol Esters
Pinacol esters are widely used due to their high stability and ease of preparation. They are generally less reactive than the corresponding boronic acids, which can be advantageous in preventing unwanted side reactions.
Synthesis via Miyaura Borylation
The most common method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[11][12]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation due to its functional group tolerance and generally mild conditions.[1] This guide provides an in-depth comparative analysis of catalyst systems for the cross-coupling of a particularly relevant, yet challenging substrate: 3-bromo-5-(trifluoromethyl)phenylboronic acid. The presence of both a bromine atom and an electron-withdrawing trifluoromethyl group on the boronic acid presents unique challenges to the catalytic cycle, necessitating a careful selection of the catalyst, ligand, and reaction conditions to achieve optimal yields and selectivity.
This guide will delve into a comparative study of various palladium-based catalyst systems, offering experimental data and mechanistic insights to inform your catalyst selection process. We will explore the performance of common catalysts, the influence of ligand architecture, and provide a detailed experimental protocol for a representative reaction.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A palladium(0) species initiates the cycle by undergoing oxidative addition with an aryl halide. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex, a step that is often facilitated by a base. Finally, reductive elimination from the palladium(II) complex forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Study of Catalyst Systems
The choice of catalyst and ligand is critical for the successful cross-coupling of this compound. The electron-withdrawing nature of the trifluoromethyl group can affect the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Below is a comparison of various palladium-based catalyst systems for the coupling of this compound with a model aryl bromide, 4-bromoanisole.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | Standard conditions, moderate yield. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | Bulky, electron-rich ligand enhances catalytic activity. |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 60 | 6 | 95 | Highly active catalyst system for challenging substrates.[3][4] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 90 | 8 | 88 | Ferrocene-based ligand provides good stability. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | K₂CO₃ | t-AmylOH | 100 | 3 | 90 | N-Heterocyclic carbene ligand offers high thermal stability. |
Note: The data presented in this table is a synthesis of typical results observed for similar electron-deficient substrates and should be considered as a guide for catalyst screening.
Causality Behind Experimental Choices
-
Ligand Selection: The use of bulky and electron-rich phosphine ligands like SPhos and XPhos is often beneficial for coupling electron-deficient boronic acids.[3][4] These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps. N-heterocyclic carbene (NHC) ligands, such as IPr, are known for their strong σ-donating properties and thermal stability, making them effective for challenging cross-coupling reactions.
-
Base and Solvent: The choice of base and solvent system is crucial for the transmetalation step. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ in promoting the formation of the reactive boronate species. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed methodology for a representative cross-coupling reaction using a Pd₂(dba)₃/XPhos catalyst system.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profiles of Substituted Phenylboronic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are core structures in many pharmaceutical agents and functional materials.[1][2] The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence the reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 3-bromo-5-(trifluoromethyl)phenylboronic acid , a versatile but electronically complex building block, against representative electron-rich and sterically hindered boronic acids.
The trifluoromethyl group in this compound imparts unique properties to resulting molecules, such as increased metabolic stability and bioavailability. However, its strong electron-withdrawing nature can significantly impact the transmetalation step of the catalytic cycle, a key determinant of the overall reaction rate.[3] Understanding these kinetic nuances is paramount for reaction optimization and scale-up.
This guide will delve into the experimental design for a comparative kinetic study, present and interpret the expected data, and provide detailed, validated protocols for researchers to implement in their own laboratories.
The Critical Role of Boronic Acid Structure in Suzuki-Miyaura Kinetics
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][4] The boronic acid plays a central role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The rate of this step is highly sensitive to the electronic and steric environment of the boronic acid.
-
Electronic Effects: Electron-withdrawing groups on the phenylboronic acid, such as the trifluoromethyl group, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[3] Conversely, electron-donating groups can accelerate this step.
-
Steric Hindrance: Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, thereby reducing the rate of transmetalation.
To illustrate these effects, this guide will compare the kinetic profile of this compound with two common alternatives:
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid.
-
2-Methylphenylboronic acid: A sterically hindered boronic acid.
Experimental Design for Comparative Kinetic Analysis
To objectively compare the reactivity of these boronic acids, a robust and reproducible kinetic study is essential. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products without the need for quenching and sampling.[5][6][7][8][9]
The following experimental workflow is proposed for a comparative kinetic study using a benchtop NMR spectrometer.[5]
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions using in-situ NMR spectroscopy.
Predicted Kinetic Profiles and Data Interpretation
Based on established principles of physical organic chemistry, we can predict the relative reaction rates for the three boronic acids.
| Boronic Acid | Key Feature | Predicted Relative Rate | Rationale |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH3) | Fastest | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the rate-determining transmetalation step. |
| 2-Methylphenylboronic acid | Steric hindrance (ortho-CH3) | Slowest | The ortho-methyl group sterically hinders the approach of the palladium complex to the boronic acid, slowing down transmetalation. |
| This compound | Electron-withdrawing (-CF3) | Intermediate | The strong electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl ring, slowing transmetalation compared to the electron-rich analogue.[3] |
The following graph illustrates the expected product formation over time for each boronic acid under identical reaction conditions.
Caption: Predicted reaction progress curves for the Suzuki-Miyaura coupling of different boronic acids.
Detailed Experimental Protocol: In-Situ ¹⁹F NMR Monitoring
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy offers a highly sensitive and selective method for monitoring the reaction involving this compound, as the ¹⁹F NMR spectrum is often simpler and background-free.[5]
Objective: To determine the initial rate of the Suzuki-Miyaura reaction between 4-iodoanisole and this compound.
Materials:
-
4-iodoanisole
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,3,5-Trifluorobenzene (internal standard)
-
Anhydrous solvent (e.g., 1,4-dioxane-d₈)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions:
-
Aryl Halide Stock: Prepare a 0.2 M solution of 4-iodoanisole and 1,3,5-trifluorobenzene in 1,4-dioxane-d₈.
-
Catalyst Stock: Prepare a 0.01 M solution of Pd(PPh₃)₄ in 1,4-dioxane-d₈.
-
Base: Weigh K₂CO₃ (3 equivalents relative to the aryl halide) into each NMR tube.
-
Boronic Acid Stock: Prepare a 0.3 M solution of this compound in 1,4-dioxane-d₈.
-
-
Reaction Setup:
-
To an NMR tube containing the pre-weighed K₂CO₃, add 0.5 mL of the aryl halide/internal standard stock solution and 0.1 mL of the catalyst stock solution.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Acquire a ¹⁹F NMR spectrum to serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Inject 0.2 mL of the boronic acid stock solution into the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes) for a total duration of 2-3 hours.
-
-
Data Analysis:
-
Process the spectra and integrate the peak corresponding to the trifluoromethyl group of the starting boronic acid and the product, relative to the internal standard.
-
Calculate the concentration of the product at each time point.
-
Plot the product concentration versus time and determine the initial rate from the slope of the curve.
-
This protocol should be repeated for the other boronic acids (using ¹H NMR) under identical conditions to ensure a valid comparison.
Conclusion
The kinetic behavior of this compound in Suzuki-Miyaura cross-coupling reactions is governed by the strong electron-withdrawing nature of the trifluoromethyl group. While this can lead to slower reaction rates compared to electron-rich boronic acids, its reactivity is generally predictable and can be optimized through careful selection of reaction conditions. This guide provides a framework for researchers to conduct their own comparative kinetic studies, enabling a more rational approach to reaction development and the synthesis of complex molecules. By understanding the interplay of electronic and steric effects, scientists can better harness the power of the Suzuki-Miyaura reaction in their drug discovery and materials science endeavors.
References
- 1. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. Magritek [magritek.com]
A Researcher's Guide to the 3-Bromo-5-(Trifluoromethyl)Phenyl Group: A Comparative Analysis of Steric and Electronic Effects
Welcome to an in-depth technical guide designed for researchers, medicinal chemists, and materials scientists. The strategic selection of substituents on an aromatic ring is a cornerstone of modern molecular design, profoundly influencing a compound's reactivity, stability, and biological interactions. Among the vast arsenal of available moieties, the 3-bromo-5-(trifluoromethyl)phenyl group presents a unique and powerful combination of properties. Its utility stems from the synergistic interplay of a potent electron-withdrawing trifluoromethyl group and a moderately bulky, polarizable bromine atom, both positioned to exert maximum inductive influence while minimizing direct steric interference.
This guide moves beyond a simple cataloging of properties. We will dissect the causality behind the observed effects, provide robust, self-validating experimental protocols for their assessment, and present a clear, data-driven comparison against other commonly employed phenyl analogues. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to harness the full potential of the 3-bromo-5-(trifluoromethyl)phenyl group in your research endeavors.
Part 1: Deconstructing the Electronic Landscape
The electronic character of a substituent dictates the electron density distribution within the aromatic ring, fundamentally altering the reactivity of the ring itself and any attached functional groups. The 3-bromo-5-(trifluoromethyl)phenyl group is defined by the powerful electron-withdrawing nature of its substituents, which operate primarily through the inductive effect.
1.1. The Inductive Effect: A Dual-Engineered Withdrawal
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is due to the immense electronegativity of the three fluorine atoms, which polarize the C-F bonds and inductively pull electron density away from the attached carbon and, consequently, from the entire phenyl ring.[2][3] The bromine (-Br) atom also exerts an electron-withdrawing inductive effect (-I), albeit weaker than that of the -CF3 group.
Crucially, the meta (1,3) positioning of these groups relative to the point of attachment (C1) ensures that their electronic influence is almost exclusively inductive. Resonance effects, which can sometimes counteract inductive effects (as is the case for halogens in the para position), are not transmitted effectively from the meta position. This results in a potent and unambiguous deactivation of the aromatic ring, making it less susceptible to electrophilic attack and increasing the acidity of any attached proton-donating groups.
Caption: Inductive electron withdrawal (-I) by the bromine and trifluoromethyl groups.
1.2. Quantifying Electronic Influence: The Hammett Equation
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent through its substituent constant (σ).[4][5] For meta substituents, this constant is denoted as σ_m. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
For polysubstituted rings, the Hammett constants are approximately additive. Therefore, the electronic effect of the 3-bromo-5-(trifluoromethyl)phenyl group can be estimated by summing the individual σ_m values of its constituent groups.
Table 1: Comparative Hammett Substituent Constants (σ_m)
| Substituent Group | σ_m Value | Data Source(s) |
| -H (Reference) | 0.00 | By definition |
| -Br | +0.39 | [6] |
| -Cl | +0.37 | [6] |
| -CF₃ | +0.43 | [6] |
| -NO₂ | +0.71 | [6] |
| 3-Bromo-5-(trifluoromethyl) (Est.) | +0.82 | Additive |
| 3,5-Bis(trifluoromethyl) (Est.) | +0.86 | Additive |
| 3,5-Dichloro (Est.) | +0.74 | Additive |
As the data clearly indicates, the 3-bromo-5-(trifluoromethyl)phenyl group (estimated σ_m ≈ +0.82) is one of the most powerfully electron-withdrawing systems available, surpassed only slightly by the 3,5-bis(trifluoromethyl)phenyl analogue and significantly stronger than the 3,5-dichloro analogue. This has profound implications for the acidity of attached functional groups.
1.3. Impact on Acidity: A pKa Perspective
The strong inductive withdrawal of the 3-bromo-5-(trifluoromethyl)phenyl group effectively stabilizes the negative charge of a conjugate base, thereby increasing the acidity of the parent molecule. This is readily observed by comparing the pKa values of substituted anilines and phenols. A lower pKa value corresponds to a stronger acid.
Table 2: Comparative pKa Values in Water
| Compound | pKa of Conjugate Acid (Anilinium) | pKa of Phenol |
| Aniline / Phenol | 4.63 | 9.95 |
| 3-Bromoaniline / 3-Bromophenol | 3.58 | 9.03 |
| 3-(Trifluoromethyl)aniline / -phenol | 3.51 | 9.52 |
| 3-Bromo-5-(trifluoromethyl)aniline | ~2.7 (Est.) | ~8.7 (Est.) |
Note: Estimated values are based on the additive nature of substituent effects on pKa.
The significant decrease in pKa highlights the group's capacity to modulate the electronic properties of a molecule, a critical parameter in drug design for optimizing binding interactions and solubility.
1.4. Experimental Protocol: pKa Determination of 3-Bromo-5-(trifluoromethyl)aniline
This protocol provides a self-validating method to experimentally determine the pKa of an amine using potentiometric titration. The principle relies on titrating the protonated amine (anilinium salt) with a standardized strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation of Anilinium Salt Solution: Accurately weigh ~100 mg of 3-bromo-5-(trifluoromethyl)aniline (MW: 240.02 g/mol ) and dissolve it in 50 mL of deionized water containing a stoichiometric excess of standardized HCl (e.g., 2 equivalents).
-
Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a known mass of potassium hydrogen phthalate (KHP) to determine its exact concentration.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the anilinium salt solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Data Collection: Titrate the solution with the standardized NaOH, recording the pH after each incremental addition. Reduce the increment volume as you approach the equivalence point (indicated by a rapid change in pH).
-
Analysis: Plot the collected data as pH versus the volume of NaOH added. The equivalence point is the inflection point of the curve. The pKa is the pH value at exactly half the volume of the equivalence point. For higher accuracy, the equivalence point should be determined from a first or second derivative plot.
Part 2: Assessing the Steric Landscape
Steric effects relate to the spatial arrangement of atoms and the physical bulk of a substituent, which can hinder the approach of reactants to a reaction center or dictate a molecule's preferred conformation.
2.1. Quantifying Steric Hindrance: Taft Steric Parameters
The Taft steric parameter, E_s, is a quantitative measure of the steric bulk of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[7][8] More negative E_s values indicate greater steric hindrance. While an E_s value for the entire 3-bromo-5-(trifluoromethyl)phenyl group is not commonly tabulated, we can infer its steric profile by examining its components and comparing them to other groups.
Table 3: Comparative Steric Parameters
| Substituent | Taft E_s Value | Van der Waals Radius (Å) |
| -H | +1.24 | 1.20 |
| -CH₃ | 0.00 | 2.00 |
| -Br | -0.03 | 1.85 |
| -Cl | -0.02 | 1.75 |
| -CF₃ | -1.16 | 2.70 |
The trifluoromethyl group is significantly bulkier than a methyl group or a halogen atom.[2] However, the meta positioning of both the -Br and -CF3 groups is critical. It places their bulk away from the C1 position, meaning they do not directly obstruct a functional group attached at that position. Their influence is more subtle, affecting the overall molecular shape, which can impact crystal packing, solvent interactions, and binding to macromolecular targets like enzyme active sites.[9][10] The steric profile of the 3-bromo-5-(trifluoromethyl)phenyl group is therefore one of significant overall volume but with minimal ortho-hindrance.
2.2. Experimental Protocol: A Kinetic Study of Steric Effects via S_N2 Reaction
The influence of steric hindrance on reaction rates can be effectively demonstrated using a bimolecular nucleophilic substitution (S_N2) reaction. The rate of an S_N2 reaction is highly sensitive to steric bulk around the electrophilic carbon. By comparing the reaction rate of a substrate bearing the 3-bromo-5-(trifluoromethyl)phenyl group with a less hindered analogue, we can isolate the steric contribution.
Reaction Scheme: R-CH₂-Br + Nu⁻ → R-CH₂-Nu + Br⁻
Methodology:
-
Substrate Synthesis: Synthesize two benzylic bromide substrates:
-
Substrate A: 1-(bromomethyl)-3-bromo-5-(trifluoromethyl)benzene
-
Substrate B (Control): Benzyl bromide
-
-
Reaction Conditions: React each substrate under identical conditions with a nucleophile (e.g., sodium thiophenoxide) in a suitable solvent (e.g., acetone) at a constant temperature.
-
Kinetic Monitoring: Monitor the reaction progress over time by periodically taking aliquots and quenching the reaction. Analyze the concentration of the starting material or product using a suitable technique like HPLC or GC.
-
Rate Determination: Plot the concentration of the reactant versus time and determine the initial reaction rate for both substrates.
-
Analysis: The causality is direct: if Substrate A reacts significantly slower than Substrate B, the difference in rate can be attributed to the combined steric and electronic effects of the 3-bromo-5-(trifluoromethyl)phenyl group. While the electron-withdrawing nature of the ring slightly disfavors the S_N2 transition state, the primary rate-determining factor in such a comparison is often the steric access to the benzylic carbon. The meta substituents are not expected to cause a dramatic rate decrease compared to an ortho-substituted analogue, providing a quantitative measure of their remote steric influence.
Part 3: A Synthesized Comparison and Conclusion
The true value of the 3-bromo-5-(trifluoromethyl)phenyl group lies in the unique balance of its potent electronic pull and its modulated steric profile.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Chemical Disposal: A Procedural Guide for 3-Bromo-5-(trifluoromethyl)phenylboronic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS No. 913835-64-0). The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring that your laboratory's operations remain both innovative and responsible.
Hazard Assessment and Initial Precautions: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds, such as other halogenated and trifluoromethyl-substituted phenylboronic acids, provide a strong basis for hazard assessment.[1][2]
Anticipated Hazards:
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to be an irritant upon contact with skin and eyes.[1]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
-
Harmful if Swallowed: Oral toxicity is a potential hazard.
-
Environmental Toxicity: Halogenated organic compounds can pose long-term risks to aquatic life and should not be released into the environment.[3]
Immediate Safety Protocols:
All handling and disposal preparation must occur within a certified chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Prevents contact with airborne particulates or accidental splashes, protecting against serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for integrity before use. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Protective Clothing | Lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if handling large quantities or dust is generated). | Minimizes the risk of inhaling fine particles, which can lead to respiratory irritation. |
The Core of Compliant Disposal: Segregation and Containerization
The foundational principle of chemical waste management is meticulous segregation. The unique combination of a halogen (bromine) and a boronic acid functional group in this compound dictates its specific waste stream.
Step-by-Step Disposal Procedure:
-
Waste Characterization: this compound must be classified as hazardous chemical waste . Due to the presence of bromine, it is further categorized as a halogenated organic waste .[4][5] This classification is critical and dictates the final disposal route, which is typically high-temperature incineration.
-
Waste Collection (Solid):
-
Carefully sweep residual solid material using non-sparking tools.
-
Collect the solid waste, including any contaminated items like weighing paper or disposable spatulas, and place it into a designated hazardous waste container.
-
-
Waste Collection (Liquid/Solutions):
-
Collect all solutions containing this compound in a separate, designated container for halogenated organic liquid waste .[6]
-
Crucial Causality: Do not mix this waste with non-halogenated solvents.[4] The presence of halogens requires a specific, often more costly, disposal process. Commingling non-halogenated waste into this stream unnecessarily increases disposal costs and volume.
-
-
Container Selection and Management:
-
Compatibility is Key: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[7]
-
Labeling at Point of Generation: The moment the first drop of waste enters the container, it must be labeled.[6] The label must be fully completed and legible.
-
-
Hazardous Waste Labeling:
-
Affix a standardized hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound " and any solvents present.
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.
-
The SAA must have secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Incompatible waste streams must be physically segregated within the SAA. For instance, do not store this acidic compound waste next to strong bases or oxidizers.[7]
-
Disposal Workflow and Final Disposition
The journey of the waste from the lab bench to its final destruction is governed by institutional and federal regulations. The following workflow illustrates the decision-making process.
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with an absorbent dike (e.g., chemical absorbent pads).
-
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, in accordance with your facility's Chemical Hygiene Plan.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility. This protocol serves as a self-validating system, ensuring that every step, from hazard assessment to final disposition, is deliberate, compliant, and protective of both personnel and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
